molecular formula C10H13NO2 B181709 3-(4-Aminomethyl-phenyl)-propionic acid CAS No. 55197-36-9

3-(4-Aminomethyl-phenyl)-propionic acid

Cat. No.: B181709
CAS No.: 55197-36-9
M. Wt: 179.22 g/mol
InChI Key: DUJUIINMJGEKKA-UHFFFAOYSA-N
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Description

3-(4-Aminomethyl-phenyl)-propionic acid (CAS 55197-36-9) is a high-purity, bifunctional organic compound with a molecular weight of 179.22 g/mol and the molecular formula C 10 H 13 NO 2 . This aryl propionic acid derivative features both a primary benzylamine and a carboxylic acid functional group, making it a valuable and versatile zwitterionic building block for constructing complex molecular architectures in medicinal chemistry and organic synthesis . The compound's primary value in research stems from its role as a precursor and synthetic intermediate. Its structure provides a rigid phenyl spacer that allows for the specific spatial arrangement of reactive sites . The primary amine can undergo acylation or alkylation, while the carboxylic acid is readily available for esterification or amide coupling . This dual reactivity enables regioselective synthesis, and protected derivatives such as its ethyl ester hydrochloride and tert-butyl ester are commercially available to facilitate multi-step synthetic pathways . Key Specifications: • CAS Number: 55197-36-9 • Molecular Formula: C 10 H 13 NO 2 • Molecular Weight: 179.22 g/mol • IUPAC Name: 3-[4-(aminomethyl)phenyl]propanoic acid • SMILES: C1=CC(=CC=C1CCC(=O)O)CN Research Context: Scaffolds based on this compound's core structure are prominent in current investigative research. Structural relatives, such as 3-((4-hydroxyphenyl)amino)propanoic acid, are actively being explored for their potent biological activities . Recent studies highlight this scaffold's promise in generating novel antimicrobial candidates effective against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species, including Candida auris . Furthermore, derivatives have demonstrated significant structure-dependent anticancer and antioxidant properties in vitro, showing potential to inhibit the migration of cancerous cells such as A549 (non-small cell lung cancer) . This product is intended For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUIINMJGEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632718
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-36-9
Record name 4-(Aminomethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55197-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Aminomethyl-phenyl)-propionic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(4-Aminomethyl-phenyl)-propionic acid. Due to the limited availability of experimental data for the free acid, this document synthesizes information from its commercially available methyl ester hydrochloride derivative and provides inferred properties and proposed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of this and related aryl propionic acid derivatives.

Chemical Properties

PropertyThis compound (Inferred)This compound methyl ester hydrochloride
Molecular Formula C₁₀H₁₃NO₂C₁₁H₁₆ClNO₂
Molecular Weight 179.22 g/mol 229.70 g/mol
Appearance White to off-white solid (Predicted)White to off-white crystalline powder[1]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Soluble in water (Predicted)Soluble in water[1]
pKa ~4-5 (Carboxylic acid), ~9-10 (Amine) (Estimated)Not applicable
CAS Number Not assigned103565-40-8

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the commercially available 3-(4-cyanophenyl)propionic acid. The synthesis involves the reduction of the nitrile group to a primary amine.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from 3-(4-cyanophenyl)propionic acid.

Synthesis_Workflow Proposed Synthesis of this compound start 3-(4-cyanophenyl)propionic acid step1 Reduction of Nitrile start->step1 e.g., H₂, Pd/C or LiAlH₄ intermediate This compound step1->intermediate

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-(4-cyanophenyl)propionic acid

  • Catalytic Hydrogenation (Method A):

    • In a high-pressure hydrogenation vessel, dissolve 3-(4-cyanophenyl)propionic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Metal Hydride Reduction (Method B):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-(4-cyanophenyl)propionic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by appropriate methods.

Hydrolysis of this compound methyl ester

The free acid can be obtained from its methyl ester via hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Dissolve this compound methyl ester hydrochloride (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy
  • Aromatic protons: A multiplet in the range of δ 7.1-7.4 ppm.

  • Methylene protons (CH₂-Ar): A triplet around δ 2.9 ppm.

  • Methylene protons (CH₂-COOH): A triplet around δ 2.6 ppm.

  • Aminomethyl protons (CH₂-NH₂): A singlet around δ 3.8-4.0 ppm.

  • Amine and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carboxylic acid carbon: ~178 ppm.

  • Aromatic carbons: ~126-140 ppm.

  • Methylene carbon (CH₂-Ar): ~36 ppm.

  • Methylene carbon (CH₂-COOH): ~30 ppm.

  • Aminomethyl carbon (CH₂-NH₂): ~45 ppm.

Infrared (IR) Spectroscopy
  • O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[2][3]

  • N-H stretch (Primary amine): Two bands in the region of 3300-3500 cm⁻¹.[2][4]

  • C-H stretch (Aromatic and Aliphatic): ~2850-3100 cm⁻¹.[5]

  • C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[2][3]

  • N-H bend (Primary amine): A band around 1600 cm⁻¹.[4]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for phenylpropionic acids include the loss of the carboxylic acid group and benzylic cleavage.[6][7]

Potential Biological Activity and Signaling Pathways

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[8][9][10]

Given the structural similarity of this compound to other biologically active molecules, its potential interaction with various biological pathways can be hypothesized. For instance, its aminomethylphenyl group bears resemblance to tranexamic acid, an antifibrinolytic agent. Tranexamic acid functions by inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[8][10][11]

Below is a diagram illustrating the potential inhibitory effect on the plasminogen activation pathway, a plausible, though unconfirmed, mechanism of action for compounds with structural similarities to tranexamic acid.

Plasminogen_Activation_Inhibition Hypothesized Inhibition of Plasminogen Activation cluster_pathway Fibrinolysis Pathway cluster_inhibition Inhibitory Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Fibrin Degradation Products Fibrin->Degradation Inhibitor 3-(4-Aminomethyl-phenyl)- propionic acid (Hypothesized) Inhibitor->Plasminogen Binds to Lysine Binding Sites Inhibitor->tPA Blocks Activation

Caption: Hypothesized mechanism of action via inhibition of plasminogen activation.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthesis and analytical protocols offer a starting point for researchers to produce and characterize this molecule. Future studies are warranted to elucidate its precise chemical properties and explore its potential biological activities.

Disclaimer

The information provided in this document, particularly concerning the properties and synthesis of the free acid, is based on inference and established chemical principles due to a lack of direct experimental data. The proposed experimental protocols should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The hypothesized biological activity is speculative and requires experimental validation.

References

A Technical Guide to the Synthesis of 3-(4-Aminomethyl-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the primary synthesis protocols for 3-(4-Aminomethyl-phenyl)-propionic acid. This compound, a substituted β-amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] Its structure is analogous to GABA (gamma-aminobutyric acid), suggesting potential applications in neuroscience research. Furthermore, related structures are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in modern drug discovery.[2][3]

This guide details two principal synthetic routes: the reduction of a cyano-intermediate and the reductive amination of a formyl-precursor. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate practical application in a research and development setting.

Protocol 1: Synthesis via Cyano-Intermediate Reduction

This robust, multi-step synthesis proceeds through a nitrile intermediate, 3-(4-cyanophenyl)propanoic acid, which is subsequently reduced to the target primary amine. The initial step involves the formation of the carbon backbone via a nickel-catalyzed cross-coupling reaction to yield an ester, which is then hydrolyzed and reduced.

Experimental Workflow: Cyano-Intermediate Route

G cluster_0 Step 1: Propionate Ester Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Nitrile Reduction A p-Iodobenzonitrile C Ethyl 3-(4-cyanophenyl)propionate A->C B Ethyl 3-iodopropionate Zinc Reagent B->C Ni(acac)2 D 3-(4-Cyanophenyl)propanoic Acid C->D NaOH / H2O, then H+ E This compound D->E H2, Pd/C or LiAlH4

Caption: Workflow for the synthesis via a cyano-phenyl intermediate.
Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate

This procedure is adapted from a nickel-catalyzed cross-coupling reaction.[4]

  • Materials:

    • p-Iodobenzonitrile

    • Ethyl 3-iodopropionate

    • Activated Zinc dust

    • Nickel(II) acetylacetonate (Ni(acac)₂)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Prepare the organozinc reagent by reacting ethyl 3-iodopropionate with activated zinc dust in anhydrous THF. The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm.[4]

    • In a separate dry, three-necked flask under an argon atmosphere, charge Ni(acac)₂.

    • Add a solution of p-iodobenzonitrile in THF to the catalyst.

    • Cool the mixture and add the prepared organozinc reagent dropwise, maintaining a low temperature.

    • Allow the reaction to proceed for 12-15 hours as it warms to room temperature.[4]

    • Quench the reaction with a saturated aqueous ammonium chloride solution.[4]

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.[4]

Step 2: Hydrolysis to 3-(4-Cyanophenyl)propanoic Acid

  • Materials:

    • Ethyl 3-(4-cyanophenyl)propionate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Water/Ethanol or Water/THF mixture

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in a mixture of water and a co-solvent like ethanol or THF.

    • Add an aqueous solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of Nitrile to this compound

  • Materials:

    • 3-(4-Cyanophenyl)propanoic acid

    • Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)

    • Methanol or Ethanol (for catalytic hydrogenation)

    • Anhydrous THF or Diethyl Ether (for LiAlH₄ reduction)

    • Hydrogen gas (H₂)

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 3-(4-cyanophenyl)propanoic acid in a suitable solvent such as methanol or a mixture of water and sodium hydroxide solution.[5]

    • Add the 10% Pd/C catalyst to the solution.

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a pressure of approximately 60 psi for 1.5-3 hours.[5]

    • Once the reaction is complete, carefully filter off the catalyst.

    • Acidify the filtrate with HCl to precipitate the product, which can then be isolated.[5] Alternatively, neutralize the solution to the isoelectric point of the amino acid (~pH 7) to induce precipitation.

Protocol 2: Synthesis via Reductive Amination

This alternative route utilizes the direct conversion of a carbonyl group to an amine.[6] The key precursor is 3-(4-formylphenyl)propanoic acid. The aldehyde functional group reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired aminomethyl group. This one-pot method can be highly efficient.[6]

Experimental Workflow: Reductive Amination Route

G cluster_0 Step 1: Aldehyde Precursor cluster_1 Step 2: Reductive Amination A Suitable Phenylpropanoic Acid Derivative B 3-(4-Formylphenyl)propanoic Acid A->B Oxidation / Formylation C This compound B->C 1. NH4OAc or NH3 2. NaBH3CN or H2/Catalyst

Caption: Workflow for the synthesis via reductive amination of a formyl-precursor.
Detailed Experimental Protocol

Step 1: Preparation of 3-(4-Formylphenyl)propanoic Acid (Conceptual)

The starting aldehyde can be prepared through various standard organic chemistry methods, such as the oxidation of 3-(4-(hydroxymethyl)phenyl)propanoic acid or the formylation of 3-phenylpropanoic acid. The choice of method depends on the availability of starting materials.

Step 2: Reductive Amination

This protocol is based on general procedures for reductive amination.[6][7]

  • Materials:

    • 3-(4-Formylphenyl)propanoic acid

    • Ammonia source (e.g., ammonium acetate, ammonium formate, or ammonia in methanol)

    • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or H₂/Pd-C)

    • Methanol or other suitable protic solvent

    • Hydrochloric acid (for workup)

    • Sodium hydroxide (for workup)

  • Procedure:

    • Dissolve 3-(4-formylphenyl)propanoic acid in methanol.

    • Add an excess of the ammonia source, such as ammonium acetate. The reaction forms an intermediate imine in equilibrium with the starting aldehyde.[6]

    • Add the reducing agent portion-wise while stirring at room temperature. Sodium cyanoborohydride is effective as it preferentially reduces the imine over the aldehyde.[6]

    • Stir the reaction mixture for several hours until completion (monitored by TLC or LC-MS).

    • Carefully quench any remaining reducing agent by adding dilute acid.

    • Adjust the pH of the solution to isolate the product. Typically, this involves basifying to remove unreacted starting material and then carefully adjusting the pH to the isoelectric point of the amino acid product to induce precipitation.

    • Filter the solid, wash with a small amount of cold water and then ethanol, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described synthetic routes and physicochemical properties of the target compound.

Table 1: Comparison of Reaction Parameters

Route Step Key Reagents Typical Conditions Reported Yield (for similar reactions) Reference
Cyano-Intermediate Synthesis of Ester p-Iodobenzonitrile, Ni(acac)₂ THF, -78 °C to RT, 12-15 h ~60% [4]
Nitrile Reduction 10% Pd/C, H₂ H₂O/NaOH, 60 psi, 1.5 h High [5]

| Reductive Amination | Amination/Reduction | NH₄OAc, NaBH₃CN | Methanol, RT, 4-12 h | 70-90% (Typical) |[6][7] |

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Reference
This compound C₁₀H₁₃NO₂ 179.22 133-137 Solid [1]
3-(4-Cyanophenyl)propanoic Acid C₁₀H₉NO₂ 175.19 103 (for 3-cyano isomer) White Solid [3][5]

| Ethyl 3-(4-cyanophenyl)propionate | C₁₂H₁₃NO₂ | 203.24 | Pale Yellow Oil | - |[4] |

Application Workflow: From Synthesis to Drug Development

The synthesis of this compound is often the first step in a longer drug development pipeline. The diagram below illustrates the logical progression from chemical synthesis to preclinical evaluation, a workflow highly relevant to the target audience.

G A Synthesis & Purification (Protocols 1 & 2) B Structural Characterization (NMR, MS, Purity) A->B C Application as Building Block B->C D Peptide Synthesis C->D E PROTAC Linker Conjugation C->E F Lead Compound Generation D->F E->F G In Vitro Biological Screening (Target Binding, Cell Viability) F->G H Preclinical Evaluation G->H

References

Mass Spectrometry of 3-(4-Aminomethyl-phenyl)-propionic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Aminomethyl-phenyl)-propionic acid, a compound of interest in various fields of research and drug development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate its characterization and quantification.

Introduction

This compound is a small molecule characterized by a phenylpropionic acid backbone substituted with an aminomethyl group. Its amphoteric nature, containing both a carboxylic acid and an amino group, presents unique considerations for mass spectrometric analysis. Understanding its behavior under different ionization and fragmentation conditions is crucial for its unambiguous identification and accurate quantification in complex matrices.

Experimental Protocols

The successful mass spectrometric analysis of this compound relies on meticulous sample preparation and the selection of appropriate instrumentation and parameters.

Sample Preparation

Given the polar nature of this compound, proper sample preparation is critical to minimize matrix effects and ensure reproducible results.

2.1.1. For Biological Matrices (Plasma, Urine, Tissue Homogenates):

A protein precipitation followed by solid-phase extraction (SPE) is recommended for effective sample clean-up and concentration.

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2.1.2. For Pharmaceutical Formulations:

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent system, such as a mixture of water and methanol.

  • Perform serial dilutions to bring the concentration of this compound into the linear range of the mass spectrometer.

  • Centrifuge or filter the final solution to remove any undissolved excipients before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled with mass spectrometry is the preferred method for the analysis of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the readily protonated amino group.[1][2]

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation: Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a series of known concentrations of this compound. The data should be presented in a clear and structured table.

AnalyteTransition (m/z)Collision Energy (eV)Dwell Time (ms)
This compound180.1 -> 163.115100
This compound180.1 -> 117.120100
Internal Standard (e.g., d4-analog)184.1 -> 167.115100

Table 1: Multiple Reaction Monitoring (MRM) parameters for the quantification of this compound.

Calibration Standard (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0120.9898
50.0615.05101
100.12310.1101
500.61549.899.6
1001.23100.5100.5
5006.18501.2100.2
100012.4998.799.9

Table 2: Example of a calibration curve for the quantification of this compound.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 180.1. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be predicted based on the structure of the molecule.

Predicted Fragmentation:

  • [M+H]⁺ (m/z 180.1): The protonated molecular ion.

  • Loss of NH₃ (m/z 163.1): A common loss from the protonated aminomethyl group.

  • Loss of H₂O (m/z 162.1): Loss of water from the carboxylic acid group.

  • Loss of COOH (m/z 135.1): Loss of the carboxylic acid group as a radical.[3]

  • Loss of CH₂O and NH₃ (m/z 133.1): A concerted loss from the aminomethylphenyl moiety.

  • Formation of the tropylium-like ion (m/z 117.1): Cleavage of the propionic acid side chain.

  • Benzyl cation (m/z 91.1): Cleavage of the entire side chain.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction ProteinPrecipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometer (MS/MS) ESI->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments M_H [M+H]⁺ m/z 180.1 loss_NH3 [M+H-NH₃]⁺ m/z 163.1 M_H->loss_NH3 - NH₃ loss_H2O [M+H-H₂O]⁺ m/z 162.1 M_H->loss_H2O - H₂O loss_COOH [M+H-COOH]⁺ m/z 135.1 M_H->loss_COOH - •COOH tropylium_like [C₈H₉]⁺ m/z 117.1 M_H->tropylium_like - C₂H₄O₂ benzyl [C₇H₇]⁺ m/z 91.1 tropylium_like->benzyl - C₂H₂

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, combined with the predicted fragmentation patterns, will aid researchers in developing robust and reliable analytical methods. The provided visualizations offer a clear understanding of the experimental workflow and the molecular fragmentation, facilitating method development and data interpretation. While the fragmentation pathway is predicted, it provides a strong basis for initial experiments, which can then be used to confirm the exact fragmentation mechanisms.

References

Starting materials for 3-(4-Aminomethyl-phenyl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viable synthetic routes for the preparation of 3-(4-aminomethyl-phenyl)-propionic acid, a key building block in pharmaceutical and medicinal chemistry. The following sections detail the most promising synthetic strategies starting from commercially available materials, complete with experimental protocols and comparative data to aid in laboratory-scale synthesis.

Introduction

This compound is a valuable bifunctional molecule incorporating a phenylpropionic acid moiety and a benzylic amine. This unique structure makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. This guide focuses on two primary, efficient synthetic pathways: the construction of the molecule from 4-cyanobenzaldehyde and the direct functionalization of 3-(4-cyanophenyl)propionic acid.

Synthetic Route 1: From 4-Cyanobenzaldehyde

This two-step route begins with the formation of a cinnamic acid derivative from 4-cyanobenzaldehyde via a Knoevenagel-Doebner condensation, followed by a one-pot reduction of both the alkene and nitrile functionalities.

Step 1: Synthesis of 3-(4-Cyanophenyl)acrylic Acid

The initial step involves the condensation of 4-cyanobenzaldehyde with malonic acid, catalyzed by piperidine in pyridine, which also serves as the solvent. This reaction, a Doebner modification of the Knoevenagel condensation, proceeds with concomitant decarboxylation to yield the corresponding cinnamic acid derivative.

Experimental Protocol:

A mixture of 4-cyanobenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated. The reaction progress is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The crude 3-(4-cyanophenyl)acrylic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Reduction to this compound

The second step involves the simultaneous reduction of the carbon-carbon double bond of the acrylic acid and the cyano group to an aminomethyl group. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

3-(4-Cyanophenyl)acrylic acid is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is carried out at elevated pressure and temperature until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Route 1: Summary of Reaction Conditions

StepStarting MaterialReagents & CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
14-CyanobenzaldehydeMalonic acid, PiperidinePyridineReflux4 - 885 - 95
23-(4-Cyanophenyl)acrylic acidH₂, 10% Pd/CEthanol50 - 706 - 1280 - 90

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Caption: Synthetic pathway from 4-cyanobenzaldehyde.

Synthetic Route 2: From 3-(4-Cyanophenyl)propionic Acid

This approach utilizes the commercially available 3-(4-cyanophenyl)propionic acid and reduces the nitrile functionality to the desired aminomethyl group. This route is more direct if the starting material is readily accessible.

Step 1: Reduction of 3-(4-Cyanophenyl)propionic Acid

The sole step in this route is the reduction of the cyano group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

3-(4-Cyanophenyl)propionic acid is dissolved in an appropriate solvent, such as a mixture of water and a base (e.g., sodium hydroxide) or an alcohol like ethanol, to ensure solubility. The solution is then hydrogenated over a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The reaction is typically run at elevated pressure and temperature. Upon completion, the catalyst is filtered off, and the product is isolated by adjusting the pH of the filtrate to its isoelectric point to precipitate the amino acid, which is then collected by filtration and dried.

Route 2: Summary of Reaction Conditions

StepStarting MaterialReagents & CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
13-(4-Cyanophenyl)propionic acidH₂, 10% Pd/C or Raney Niaq. NaOH / Ethanol60 - 8050 - 1004 - 1085 - 95

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Caption: Synthesis from 3-(4-cyanophenyl)propionic acid.

Conclusion

Both synthetic routes presented offer viable and efficient pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials. Route 2 is more direct, involving a single step from a commercially available precursor. Route 1, while involving two steps, starts from the more fundamental and often less expensive 4-cyanobenzaldehyde. The provided experimental protocols and reaction parameters serve as a solid foundation for the successful synthesis of this important building block in a research and development setting.

Structural Elucidation of 3-(4-Aminomethyl-phenyl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-Aminomethyl-phenyl)-propionic acid. As a member of the arylpropionic acid class, this compound holds potential significance in medicinal chemistry and drug development. This document outlines its core molecular properties, a plausible synthetic route, and a detailed analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented in a structured format to aid researchers in its synthesis and characterization. Furthermore, a potential biological context is explored through a hypothetical signaling pathway, reflecting the known activities of this chemical class.

Molecular Structure and Properties

This compound is an organic compound featuring a propionic acid moiety linked to a para-substituted benzene ring. The substituents are an ethyl-carboxylic acid chain and an aminomethyl group. The structural formula is C₁₀H₁₃NO₂.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name 3-(4-(Aminomethyl)phenyl)propanoic acid
SMILES NCc1ccc(CCC(=O)O)cc1
CAS Number Not assigned (Derivative CAS: 103565-40-8 for methyl ester HCl)[1]

Proposed Synthesis and Experimental Workflow

The synthesis of this compound can be logically achieved via a two-step process starting from the commercially available 3-(4-Cyanophenyl)propionic acid. The workflow involves the reduction of the nitrile (cyano) group to a primary amine.

G start Starting Material: 3-(4-Cyanophenyl)propionic acid step1 Reaction: Nitrile Reduction start->step1 Step 1 step2 Purification: Work-up & Crystallization step1->step2 Step 2 reagent Reagent: LiAlH4 in THF or H2/Pd-C reagent->step1 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by reduction of 3-(4-Cyanophenyl)propionic acid.

Materials:

  • 3-(4-Cyanophenyl)propionic acid

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (10% Pd-C)

  • Anhydrous tetrahydrofuran (THF) or Methanol (for catalytic hydrogenation)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser, hydrogenation apparatus (if applicable)

Procedure (Catalytic Hydrogenation Method):

  • Dissolution: In a high-pressure hydrogenation vessel, dissolve 1.0 g of 3-(4-Cyanophenyl)propionic acid in 50 mL of methanol.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd-C catalyst to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Filtration: Upon reaction completion, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is an amino acid and can be purified by adjusting the pH of an aqueous solution. Dissolve the crude solid in dilute HCl. Wash with ethyl acetate to remove any non-basic impurities. Adjust the aqueous layer's pH to the isoelectric point (approx. pH 7-8) with dilute NaOH to precipitate the pure product.

  • Isolation and Drying: Filter the precipitated solid, wash with cold distilled water, and dry under vacuum to yield the final product.

Spectroscopic Data and Structural Confirmation

The definitive structure of the synthesized compound must be confirmed using a combination of spectroscopic methods. The following sections detail the predicted spectral data based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.10Singlet (broad)1HH -OOC-
~ 7.25Doublet2HAr-H (ortho to CH₂CH₂COOH)
~ 7.15Doublet2HAr-H (ortho to CH₂NH₂)
~ 3.70Singlet2H-CH₂-NH₂
~ 2.80Triplet2HAr-CH₂-
~ 2.50Triplet2H-CH₂-COOH
~ 2.00Singlet (broad)2H-NH₂

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 174.5C =O
~ 142.0Ar-C (quaternary, attached to CH₂NH₂)
~ 138.5Ar-C (quaternary, attached to CH₂CH₂COOH)
~ 129.0Ar-C H (ortho to CH₂NH₂)
~ 128.5Ar-C H (ortho to CH₂CH₂COOH)
~ 45.0-C H₂-NH₂
~ 35.0-C H₂-COOH
~ 30.0Ar-C H₂-

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidStrong, Very Broad
3400 - 3250N-H stretchPrimary AmineMedium (two bands)
3050 - 3000C-H stretchAromaticMedium
2950 - 2850C-H stretchAliphaticMedium
~ 1710C=O stretchCarboxylic AcidStrong
~ 1610C=C stretchAromatic RingMedium
~ 1590N-H bendPrimary AmineMedium

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a sample by either creating a KBr pellet (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Mass/Charge)Ion FormulaDescription
180.1019[C₁₀H₁₄NO₂]⁺Molecular Ion + H ([M+H]⁺)
163.0757[C₁₀H₁₁O₂]⁺Loss of NH₃ from [M+H]⁺
134.0856[C₉H₁₂N]⁺Loss of COOH from [M+H]⁺
133.0780[C₉H₉O]⁺Loss of H₂O and HCN from [M+H]⁺
106.0651[C₇H₈N]⁺Benzylic cleavage, [CH₂C₆H₄CH₂NH₂]⁺ fragment

Experimental Protocol: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Potential Biological Context and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.[4] While the specific biological activity of this compound is not established, its structural similarity to other NSAIDs suggests it could potentially interact with similar pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Target_Compound 3-(4-Aminomethyl-phenyl) -propionic acid (Hypothetical) Target_Compound->COX_Enzyme Potential Inhibition

Caption: Hypothetical signaling pathway showing potential COX enzyme inhibition by the target compound.

This diagram illustrates how arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandins. These prostaglandins then mediate inflammatory responses. A compound like this compound could potentially inhibit the COX enzyme, thereby blocking prostaglandin synthesis and reducing inflammation. This remains a hypothesis pending biological evaluation.

Summary and Conclusion

The structural elucidation of a novel compound is a systematic process requiring a combination of logical synthesis and multifaceted analytical confirmation. This guide has provided a comprehensive, albeit predictive, framework for the characterization of this compound. The proposed synthesis from a nitrile precursor is a high-yield, feasible route. The predicted NMR, IR, and MS data provide a clear spectral fingerprint against which experimental results can be benchmarked. By compiling these theoretical data, detailed protocols, and potential biological context, this document serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aryl propionic acid derivatives, a class of compounds famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, possess a diverse and expanding range of biological activities. While their primary mechanism of action via cyclooxygenase (COX) inhibition is well-established for treating pain and inflammation, recent research has unveiled their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support ongoing research and development efforts.

Core Mechanism of Action: Anti-inflammatory and Analgesic Effects

The hallmark of aryl propionic acid derivatives is their ability to alleviate inflammation and pain by inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

  • COX-1 is constitutively expressed and plays a role in homeostatic functions such as protecting the gastric mucosa.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of these derivatives are largely attributed to the inhibition of COX-2, while the common side effect of gastrointestinal irritation is linked to the inhibition of COX-1.[1] The (S)-enantiomer of these chiral compounds is typically the more pharmacologically active form.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by aryl propionic acid derivatives.

COX_Pathway cluster_cox Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Physiological) e.g., Thromboxane A2 COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) e.g., PGE2 COX2->Prostaglandins_2 Functions Physiological Functions (Stomach Lining, Platelets) Prostaglandins_1->Functions Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Inhibitor Aryl Propionic Acid Derivatives Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Inhibition of the Prostaglandin Synthesis Pathway.
Quantitative Data: COX-1 and COX-2 Inhibition

The potency and selectivity of aryl propionic acid derivatives are commonly expressed as their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several common and novel derivatives against COX-1 and COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen133700.04
Naproxen8.75.21.67
(S)-Ketoprofen~0.002~0.0265~0.075
Flurbiprofen0.1--
Ibuprofen-acetylacetone hydrazide (IA)-3.43-
Co-IA Complex-2.4-
Cu-IA Complex-3.4-
Ni-IA Complex-2.5-
Sm-IA Complex-1.9-

Note: IC50 values can vary depending on the specific assay conditions. The selectivity index is calculated from the provided IC50 values and serves as an estimate.

Emerging Application: Anticancer Activity

A growing body of evidence suggests that aryl propionic acid derivatives possess significant anticancer properties. Their mechanism in this context is multifaceted and may involve both COX-dependent and COX-independent pathways.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines, with results typically reported as IC50 values.

Derivative TypeCancer Cell LineIC50 (µM)
Naproxen Derivatives
Compound 15 (1,3,4-oxadiazole)MCF-7 (Breast)2.13 (µg/mL)
HepG2 (Liver)1.63 (µg/mL)
Compound 21 (acetamide)HCT-116 (Colorectal)1.24 (µg/mL)
Compound 24 (acetamide)MCF-7 (Breast)8.15 (µg/mL)
HepG2 (Liver)4.88 (µg/mL)
Indomethacin Derivatives
Thioester 8aHepG2 (Liver)7.86
MCF-7 (Breast)9.65
Thioester 8bHepG2 (Liver)14.91
MCF-7 (Breast)17.10
Ketoprofen Derivatives
Amidocarbamate 3bVarious10-25
Amidocarbamate 4gVarious10-25

Novel Frontier: Antimicrobial Activity

Recent studies have highlighted the potential of aryl propionic acid derivatives as antimicrobial agents, offering a new avenue for combating bacterial and fungal infections.[2][3][4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)
Ibuprofen Derivatives
Amide DerivativesBacillus subtilis2000-20000
Escherichia coli2000-20000
Silver-ibuprofen complexGram-positive & Gram-negative bacteria6.25-12.5
Naproxen Pseudomonas aeruginosa (clinical strains)6.25-25
Ketoprofen Derivatives
RAF9 (carbothioamide)Staphylococcus aureusSignificantly reduced vs. Penicillin G

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of aryl propionic acid derivatives.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of an aryl propionic acid derivative on COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound dilution.

  • Incubation: Incubate the plate for 5-10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution, followed by 20 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for all wells.

    • Subtract the background rate from the activity and inhibitor wells.

    • Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

COX_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Buffer, Heme, Test Compound) start->prep plate Dispense Reagents into 96-well Plate prep->plate incubate Incubate at 25°C plate->incubate initiate Initiate Reaction with Substrate (Arachidonic Acid) incubate->initiate read Measure Absorbance (590 nm) Kinetically initiate->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Workflow for an In Vitro COX Inhibition Assay.
MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][6]

Objective: To determine the IC50 value of a compound against a cancer cell line.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[2]

Materials:

  • Test microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Sterile 96-well microtiter plates

  • Standardized inoculum (e.g., adjusted to a 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized inoculum. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Conclusion

Aryl propionic acid derivatives represent a versatile chemical scaffold with a rich and expanding pharmacology. Beyond their well-established role as anti-inflammatory and analgesic agents through COX inhibition, they are gaining significant attention for their potential in oncology and infectious diseases. The continued exploration of structure-activity relationships, coupled with standardized in vitro and in vivo testing, will be critical in optimizing the therapeutic profiles of these compounds and unlocking their full potential in drug development. This guide provides a foundational resource for researchers in this dynamic field, offering the necessary data and protocols to advance these promising molecules toward new clinical applications.

References

The Strategic Application of 3-(4-Aminomethyl-phenyl)-propionic Acid as a Rigid Linker in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of 3-(4-Aminomethyl-phenyl)-propionic acid as a rigid PROTAC linker. While direct, comprehensive biological data for PROTACs incorporating this specific linker remains limited in publicly accessible literature, this guide will leverage data from structurally analogous linkers and established principles of PROTAC design to present a thorough technical overview. We will cover its synthesis, incorporation into PROTACs, potential impact on structure-activity relationships, and the signaling pathways that could be modulated by PROTACs employing this linker scaffold.

Introduction to PROTAC Linker Scaffolds

The linker component of a PROTAC, though not directly involved in binding to the target protein or the E3 ligase, plays a pivotal role in orchestrating the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination of the target. Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG), alkyl chains) or rigid (e.g., phenyl, piperazine, piperidine).[1]

Rigid linkers, such as those incorporating a phenyl group, offer the advantage of conformational constraint. This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation potency and improved metabolic stability.[1][2] The this compound scaffold provides a semi-rigid structure with defined exit vectors for the attachment of the target and E3 ligase ligands.

Physicochemical Properties and Synthesis

This compound is a bifunctional linker possessing a primary amine (via the aminomethyl group) and a carboxylic acid, enabling versatile conjugation chemistries.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Structure
Image of this compound structure

The synthesis of this linker is not extensively detailed in the context of PROTACs in readily available literature. However, analogous structures are synthesized through standard organic chemistry methodologies. The primary amine serves as a nucleophile for amide bond formation or reductive amination, while the carboxylic acid can be activated for coupling with an amine-containing ligand.

Experimental Protocols for PROTAC Synthesis

The incorporation of the this compound linker into a PROTAC molecule can be achieved through a stepwise synthetic approach. The following are generalized protocols that can be adapted based on the specific warhead and E3 ligase ligand.

General Amide Bond Formation

This is a widely used method for connecting linker moieties to protein ligands.[3]

Materials:

  • This compound

  • Amine-functionalized warhead or E3 ligase ligand

  • Carboxylic acid-functionalized warhead or E3 ligase ligand

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

Protocol:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid-containing component (either the linker or a ligand) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the amine-containing component (the other part of the PROTAC) to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product is then purified by flash column chromatography or preparative HPLC.

Experimental Workflow Diagram

G cluster_synthesis PROTAC Synthesis Workflow Linker 3-(4-Aminomethyl-phenyl)- propionic acid Intermediate Warhead-Linker-COOH Linker->Intermediate Amide Coupling Warhead Warhead-NH2 Warhead->Intermediate E3_Ligand E3 Ligase Ligand-COOH Activated_E3 Activated E3 Ligand E3_Ligand->Activated_E3 HATU, DIPEA Final_PROTAC Final PROTAC Activated_E3->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using the specified linker.

Structure-Activity Relationship (SAR) and Biological Data

While no specific quantitative data for PROTACs using this compound is available, we can infer potential SAR from studies on PROTACs with rigid phenyl-based linkers. The rigidity of the phenyl ring can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[2] However, it can also lead to decreased efficacy if the fixed conformation introduces steric clashes.[4]

A study on androgen receptor (AR) degradation showed that PROTACs with a flexible PEG linker exhibited degradation, while those with a rigid disubstituted phenyl linker did not.[4][5] This highlights the target-dependent nature of optimal linker selection.

Conversely, in the development of SMARCA2/4 degraders, the introduction of a benzyl linking fragment to provide conformational restriction and a potential pi-stacking interaction with a tyrosine residue in the VHL E3 ligase resulted in a potent PROTAC.[6]

Table of Representative Data for PROTACs with Different Linker Types (for comparative purposes):

TargetLinker TypePROTACDC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1Alkyl/Ether (21 atoms)Not specified396[6]
Androgen ReceptorFlexible (PEG)PROTAC 54Exhibited degradationNot specified[4]
Androgen ReceptorRigid (Disubstituted Phenyl)PROTACs 55-57No degradationNot specified[4]

This table illustrates the impact of linker composition on PROTAC activity and does not contain data for the specific linker of interest.

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for any PROTAC is to induce the degradation of its target protein via the ubiquitin-proteasome system. The signaling consequences are therefore dependent on the function of the targeted protein.

G cluster_pathway General PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

Caption: The general mechanism of PROTAC-induced protein degradation.

If a PROTAC incorporating the this compound linker were to target a protein kinase, for example, it would lead to the downregulation of the signaling pathway controlled by that kinase. For instance, targeting BCR-ABL with a PROTAC leads to the inhibition of BCR-ABL-mediated signaling pathways, which are crucial for the survival of certain leukemia cells.[7]

Conclusion

This compound represents a promising rigid linker scaffold for PROTAC design. Its bifunctional nature allows for versatile synthetic incorporation, and its rigidity has the potential to enhance degradation potency through conformational pre-organization. However, the lack of specific biological data for PROTACs utilizing this exact linker underscores the empirical nature of PROTAC development. The provided synthetic protocols and the discussion of structure-activity relationships based on analogous rigid linkers offer a solid foundation for researchers interested in exploring this linker class. Future studies are warranted to synthesize and evaluate PROTACs with this linker to fully elucidate its potential in targeted protein degradation.

References

Technical Whitepaper: Physicochemical Properties of 3-(4-Aminophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-propionic acid, also known as p-aminohydrocinnamic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring a phenyl ring with both an amino group and a propionic acid moiety, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The molecular structure of 3-(4-Aminophenyl)-propionic acid consists of a benzene ring substituted at positions 1 and 4. The propionic acid group is attached at position 1, and the amino group is at position 4.

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol [1][2]

CAS Number: 2393-17-1[1][2]

Synonyms: 3-(4-Aminophenyl)propanoic acid, p-Aminohydrocinnamic acid, 4-Aminobenzenepropanoic acid.

Physicochemical Data Summary

The key physicochemical properties of 3-(4-Aminophenyl)-propionic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Physical Form Solid, Off-white to brown powderSigma-Aldrich
Melting Point 133-137 °C[1][2]
Boiling Point 351 °C (Predicted)ChemicalBook
Density 1.217 g/cm³ (Predicted)ChemicalBook
Water Solubility Data not readily available; expected to be low.N/A
Solubility in Organic Solvents Soluble in MethanolChemicalBook
pKa (acid dissociation constant) 4.52 ± 0.10 (Predicted)ChemicalBook
LogP (Partition Coefficient) Data not readily available.N/A
Flash Point 166.1 °C (Predicted)ChemicalBook

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties are crucial for reproducibility and validation of research findings. While specific experimental protocols for 3-(4-Aminophenyl)-propionic acid are not extensively published, standard laboratory procedures are applicable.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of 3-(4-Aminophenyl)-propionic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Apparatus: pH meter, burette, magnetic stirrer, beaker.

  • Reagents: 3-(4-Aminophenyl)-propionic acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, and a suitable organic co-solvent if the compound's water solubility is low.

  • Procedure:

    • A precisely weighed amount of 3-(4-Aminophenyl)-propionic acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture).

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like 3-(4-Aminophenyl)-propionic acid.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Key Pharmaceutical Parameters cluster_3 Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Melting Point B->C D Boiling Point B->D E Solubility (Aqueous & Organic) B->E F pKa Determination (Titration/Spectroscopy) B->F G LogP Determination (Shake-Flask/HPLC) B->G H Polar Surface Area (Computational) B->H I Data Compilation & Tabulation C->I D->I E->I F->I G->I H->I J Report Generation I->J

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(4-Aminophenyl)-propionic acid. The tabulated data and outlined experimental protocols offer a valuable starting point for researchers engaged in the synthesis, analysis, and application of this compound in pharmaceutical and chemical contexts. Further experimental validation of the predicted values is recommended for critical applications.

References

An In-depth Technical Guide to the Therapeutic Applications of Gabapentin, a Structurally Related Analog of 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3-(4-Aminomethyl-phenyl)-propionic acid is a chemical intermediate with no established therapeutic applications based on publicly available data. This guide focuses on the structurally related and extensively researched therapeutic agent, Gabapentin, to provide a comprehensive overview of a compound with a similar chemical scaffold.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a gamma-aminobutyric acid (GABA) analogue.[1][2] Despite its structural similarity to GABA, gabapentin does not bind to GABA receptors nor does it influence the synthesis or uptake of GABA.[3] Initially developed as an anticonvulsant, its therapeutic applications have expanded to include the management of neuropathic pain and restless legs syndrome.[4][5] Marketed under brand names like Neurontin, gabapentin is a widely prescribed medication for various neurological conditions.[6][7]

Mechanism of Action

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, gabapentin reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx.[2][6] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2] The dampening of neuronal excitability is believed to be the cornerstone of its anticonvulsant and analgesic properties.[2]

While the interaction with the α2δ-1 subunit is the most well-established mechanism, other potential actions have been proposed. These include the modulation of GABA synthesis and release, although it does not directly interact with GABA receptors.[2][8] Some studies also suggest a possible interaction with NMDA receptors, although the significance of this is still under investigation.[2] Furthermore, gabapentin may influence descending noradrenergic and serotonergic pathways that originate from the brainstem, which could contribute to its antinociceptive effects.[9]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channel gabapentin->a2d1 Binds to ca_channel Ca2+ Channel a2d1->ca_channel Modulates vesicle Synaptic Vesicle (contains Glutamate) ca_channel->vesicle Inhibits Ca2+ influx, reducing vesicle fusion glutamate_out Glutamate Release vesicle->glutamate_out Reduced Release receptor Glutamate Receptor glutamate_out->receptor Binds to effect Reduced Neuronal Excitability receptor->effect Leads to

Caption: Mechanism of Action of Gabapentin.

Therapeutic Applications

Gabapentin is approved for several clinical indications and is also used off-label for a variety of conditions.

Epilepsy

Gabapentin is indicated as an adjunctive therapy for partial seizures with or without secondary generalization in adults and pediatric patients.[4][5][6] It is thought to work by reducing the abnormal electrical activity in the brain that leads to seizures.[7]

Neuropathic Pain

One of the primary uses of gabapentin is for the management of neuropathic pain.[6] It is effective in treating postherpetic neuralgia (nerve pain following shingles) and painful diabetic neuropathy.[5][6][10] Clinical studies have shown that about 30-40% of individuals treated with gabapentin for these conditions experience a meaningful benefit.[6]

Restless Legs Syndrome (RLS)

An extended-release formulation of gabapentin is approved for the treatment of moderate-to-severe primary restless legs syndrome.[4][5]

Off-Label Uses

Gabapentin is frequently prescribed off-label for a range of conditions, including:

  • Anxiety disorders[6]

  • Fibromyalgia

  • Alcohol withdrawal

  • Migraine prophylaxis[11]

Quantitative Data from Clinical Trials

The efficacy of gabapentin has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of Gabapentin in Postherpetic Neuralgia

Study OutcomeGabapentin (≥1200 mg/day)PlaceboRisk Ratio (95% CI)Number Needed to Treat (NNT)
≥50% Pain Relief32%17%1.8 (1.5 to 2.1)6.7
≥30% Pain Relief46%25%1.8 (1.6 to 2.0)4.8

Data from a Cochrane review of 8 studies with 2260 participants.[10]

Table 2: Common Adverse Events with Gabapentin vs. Placebo

Adverse EventGabapentinPlaceboRisk Ratio (95% CI)Number Needed to Harm (NNH)
Dizziness21%5%3.9 (3.1 to 5.0)6.3
Somnolence16%4%3.8 (2.9 to 5.0)8.3
Ataxia9%1%7.9 (4.3 to 14.6)12.5
Peripheral Edema7%2%3.4 (2.2 to 5.2)20

Data from a pooled analysis of multiple studies.

Experimental Protocols

The following are examples of experimental protocols used to evaluate the efficacy and mechanism of action of gabapentin.

Rodent Model of Neuropathic Pain (Spinal Nerve Ligation)

Objective: To assess the antiallodynic effect of gabapentin in a rat model of neuropathic pain.

Methodology:

  • Induction of Neuropathy: Adult male Sprague-Dawley rats undergo spinal nerve ligation (SNL) of the L5 and L6 spinal nerves.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.

  • Drug Administration: Gabapentin (e.g., 50 mg/kg) or vehicle is administered intravenously or intrathecally.

  • Data Analysis: The paw withdrawal threshold is measured at multiple time points post-administration and compared between the gabapentin and vehicle groups using statistical tests such as a two-way ANOVA.

cluster_workflow Experimental Workflow: Neuropathic Pain Model snl Spinal Nerve Ligation (SNL) in Rats baseline Baseline Behavioral Testing (von Frey filaments) snl->baseline drug_admin Gabapentin or Vehicle Administration baseline->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing analysis Data Analysis (Paw Withdrawal Threshold) post_testing->analysis

Caption: Workflow for a rodent neuropathic pain model.

Human Experimental Pain Model

Objective: To investigate the effect of gabapentin on experimentally induced pain in healthy volunteers.

Methodology:

  • Subject Recruitment: Healthy male subjects are recruited for the study.

  • Baseline Pain Assessment: Baseline pain recordings are established using methods such as electrical stimulation on the forearm and lower leg.

  • Treatment Protocol: A randomized, double-blind, placebo-controlled crossover design is employed. Subjects receive different treatment regimens (e.g., placebo, low-dose gabapentin, high-dose gabapentin) in a random order, with washout periods in between.

  • Pain Testing: Pain tests are conducted during each treatment session.

  • Data Analysis: The effects of the different treatments on pain perception are compared.

cluster_human_study Human Experimental Pain Study Design screening Screening & Baseline Pain Recordings randomization Randomization screening->randomization treatment_a Treatment A (e.g., Placebo) randomization->treatment_a treatment_b Treatment B (e.g., Low-Dose Gabapentin) randomization->treatment_b treatment_c Treatment C (e.g., High-Dose Gabapentin) randomization->treatment_c pain_testing Pain Testing treatment_a->pain_testing treatment_b->pain_testing treatment_c->pain_testing washout Washout Period pain_testing->washout crossover Crossover to Next Treatment washout->crossover final_analysis Final Data Analysis washout->final_analysis crossover->randomization

Caption: Crossover design for a human pain study.

Conclusion

Gabapentin is a valuable therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the α2δ-1 subunit of voltage-gated calcium channels. Its efficacy in treating epilepsy and various neuropathic pain conditions is supported by extensive clinical data. Ongoing research continues to explore its full therapeutic potential and refine its clinical applications. For researchers and drug development professionals, the study of gabapentin provides a compelling case study in the development of targeted therapies for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(4-Aminomethyl-phenyl)-propionic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-(4-Aminomethyl-phenyl)-propionic acid as a versatile linker in solid-phase peptide synthesis (SPPS). This linker is particularly valuable for the synthesis of C-terminal modified peptides and for the development of peptide-drug conjugates (PDCs), where it can serve as a stable connection point for therapeutic payloads. The protocols outlined below are based on standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis methodologies.

Introduction

This compound is a bifunctional linker that can be incorporated into a solid-phase synthesis strategy to introduce a stable aromatic spacer. Its aminomethyl group can be protected (e.g., with Fmoc) to allow for its use as a building block in peptide synthesis, while the propionic acid moiety enables its attachment to a resin or a subsequent conjugation partner. This linker is advantageous for applications requiring a defined distance and rigidity between the peptide and another molecule, such as a drug, a dye, or a solid support.

Key Applications

  • Peptide-Drug Conjugates (PDCs): Serves as a linker to attach cytotoxic drugs or other therapeutic agents to a targeting peptide.[1]

  • Modified Peptides: Enables the synthesis of peptides with C-terminal modifications.

  • Bioconjugation: Facilitates the attachment of peptides to surfaces, nanoparticles, or other biomolecules.

Experimental Protocols

The following protocols are representative examples for the use of Fmoc-3-(4-aminomethyl-phenyl)-propionic acid in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Attachment of Fmoc-3-(4-aminomethyl-phenyl)-propionic Acid to Amino-functionalized Resin

This protocol describes the initial step of immobilizing the linker onto a solid support, such as aminomethyl (AM) polystyrene resin.

Materials:

  • Aminomethyl (AM) resin

  • Fmoc-3-(4-aminomethyl-phenyl)-propionic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc-Linker Activation: In a separate vessel, dissolve Fmoc-3-(4-aminomethyl-phenyl)-propionic acid (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and pyridine (or DIPEA) in DMF (10:10:80 v/v/v) for 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the linker's aminomethyl function.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) and dry under vacuum. The resin is now ready for peptide chain elongation.

Protocol 2: Peptide Chain Elongation

This protocol outlines the standard cycle for adding Fmoc-protected amino acids to the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • Piperidine solution (20% in DMF)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x).

  • Repeat steps 1-4 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables provide representative data for the synthesis of a model peptide utilizing the this compound linker. These values are based on typical outcomes for similar linker chemistries and should be considered as a general guide. Actual results may vary depending on the peptide sequence and specific synthesis conditions.

Table 1: Resin Loading and Linker Attachment Efficiency

ParameterValue
Initial Resin Loading (Aminomethyl Resin)0.8 mmol/g
Fmoc-Linker Equivalents Used3.0
Coupling Time3 hours
Final Resin Loading ~0.65 mmol/g
Attachment Efficiency ~81%

Table 2: Synthesis of a Model Decapeptide (Example: H₂N-Gly-Ala-Val-Leu-Ile-Phe-Trp-Pro-Ser-Arg-Linker-Resin)

StepParameterValue/Observation
Synthesis Scale0.1 mmol
Average Coupling Time per Residue1.5 hours
Coupling Efficiency (monitored by Kaiser test)>99% for all steps
Crude Peptide Yield ~75 mg
Overall Yield (based on initial resin loading) ~65%
Crude Peptide Purity (by RP-HPLC at 220 nm) ~70-80%
Final Purity after RP-HPLC Purification >95%

Visualizations

Workflow for SPPS using this compound Linker

SPPS_Workflow cluster_synthesis_cycle Peptide Elongation Cycle (Repeat n times) Resin Aminomethyl Resin Swell Swell Resin in DMF Resin->Swell CoupleLinker Couple Fmoc-Linker (DIC/HOBt) Swell->CoupleLinker Cap Cap Unreacted Sites CoupleLinker->Cap DeprotectLinker Fmoc Deprotection (20% Piperidine/DMF) Cap->DeprotectLinker DeprotectAA Fmoc Deprotection DeprotectLinker->DeprotectAA CoupleAA Couple Fmoc-AA (HBTU/DIPEA) DeprotectAA->CoupleAA 1. Wash Wash CoupleAA->Wash 2. Wash->DeprotectAA Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Final Cycle Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify FinalPeptide Pure Peptide Purify->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis using the aminomethyl-phenyl-propionic acid linker.

Logical Relationship for Peptide-Drug Conjugate Synthesis

PDC_Logic Peptide Targeting Peptide (on resin) PeptideLinker Peptide-Linker Conjugate (on resin) Peptide->PeptideLinker SPPS Elongation Linker 3-(4-Aminomethyl-phenyl)- propionic acid Linker Linker->PeptideLinker Incorporation Drug Therapeutic Drug (with reactive handle) PDC Peptide-Drug Conjugate (PDC) Drug->PDC PeptideLinker->PDC Drug Conjugation & Cleavage from Resin

Caption: Logical steps for synthesizing a peptide-drug conjugate using the specified linker.

References

The Versatility of 3-(4-Aminomethyl-phenyl)-propionic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 28, 2025 – 3-(4-Aminomethyl-phenyl)-propionic acid is emerging as a highly versatile and valuable building block for researchers and professionals in organic synthesis and drug development. Its unique bifunctional nature, possessing both a primary amine and a carboxylic acid on a substituted phenylpropionic acid scaffold, offers a strategic advantage in the construction of a diverse array of complex molecules, including novel therapeutic agents. This document provides detailed application notes and experimental protocols to facilitate its use in the laboratory.

Introduction to a Privileged Scaffold

This compound combines the structural features of a flexible propionic acid side chain and a para-substituted benzylamine. This arrangement allows for selective chemical modifications at either the carboxylic acid or the amino group, making it an ideal starting material for the synthesis of peptidomimetics, gamma-aminobutyric acid (GABA) analogues, and other biologically active compounds. The phenyl ring provides a rigid core that can be further functionalized, offering a three-dimensional diversity that is crucial in modern drug design.

Key Synthetic Applications

The primary utility of this compound lies in its application as a scaffold in medicinal chemistry. The propionic acid moiety is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this building block have been explored for a range of biological activities, including anticancer and antimicrobial properties.

Amide Bond Formation: The primary amine of this compound can be readily acylated to form a wide variety of amides. This reaction is fundamental in the synthesis of peptidomimetics and other complex organic molecules. Standard coupling reagents can be employed to achieve high yields in these transformations.

Esterification: The carboxylic acid group can be converted to esters, which can serve as protecting groups or modulate the pharmacokinetic properties of the final compound. Fischer-Speier esterification is a common method for this conversion.

N-Alkylation and Reductive Amination: The amino group can also undergo alkylation or be used in reductive amination reactions to introduce further diversity into the molecular structure.

Experimental Protocols

To facilitate the use of this versatile building block, detailed protocols for key synthetic transformations are provided below. Note that the amine or carboxylic acid group may require protection depending on the desired reaction sequence. A common strategy involves the protection of the amine with a Boc or Cbz group before manipulation of the carboxylic acid.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a crucial step before subsequent reactions at the carboxylic acid moiety.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add 1 M NaOH solution until the pH of the solution is between 9 and 10.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution and stir vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid as a solid.

Protocol 2: Amide Coupling of N-Boc-3-(4-(aminomethyl)phenyl)propanoic Acid

This protocol outlines a general procedure for the formation of an amide bond using the N-protected building block.

Materials:

  • N-Boc-3-(4-(aminomethyl)phenyl)propanoic acid (from Protocol 1)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(4-(aminomethyl)phenyl)propanoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise and continue stirring at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Fischer Esterification of this compound

This protocol describes the esterification of the carboxylic acid. For this reaction, the amine is typically used as its hydrochloride salt to prevent it from reacting with the acid catalyst.

Materials:

  • This compound hydrochloride

  • Alcohol (e.g., methanol, ethanol, serving as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key transformations of this compound.

Table 1: N-Boc Protection

Starting MaterialReagentsSolventTime (h)Yield (%)
This compound(Boc)₂O, NaOH1,4-Dioxane/H₂O12-16>90

Table 2: Amide Coupling Reactions

Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)
N-Boc-3-(4-(aminomethyl)phenyl)propanoic acidBenzylamineEDC, HOBt, DIPEADCM12-1875-90
N-Boc-3-(4-(aminomethyl)phenyl)propanoic acidMorpholineEDC, HOBt, DIPEADCM12-1870-85

Table 3: Fischer Esterification

Starting MaterialAlcoholCatalystTime (h)Yield (%)
This compound HClMethanolH₂SO₄4-885-95
This compound HClEthanolH₂SO₄6-1280-90

Visualizing Synthetic Pathways

The versatility of this compound as a building block can be visualized through the following synthetic workflow.

G A This compound B N-Boc Protected Intermediate A->B (Boc)₂O, NaOH D Ester Derivatives A->D Alcohol, H⁺ C Amide Derivatives B->C Amine, Coupling Agents E Deprotection C->E TFA or HCl F Final Bioactive Molecules D->F Further Modification E->F Further Modification

Synthetic workflow for this compound.

Potential Biological Targets and Signaling Pathways

Derivatives of arylpropionic acids have been shown to exhibit a wide range of biological activities. For instance, compounds incorporating thiazole moieties synthesized from similar propanoic acid scaffolds have demonstrated anticancer properties.[1] The mechanism of action for such compounds can be diverse, potentially involving the inhibition of key enzymes or interference with cellular signaling pathways.

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive molecules derived from this compound.

G cluster_cell Cell Receptor Cell Surface Receptor (e.g., GPCR, RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Ligand Bioactive Molecule (Derivative of Building Block) Ligand->Receptor Binding & Activation/ Inhibition

Generalized cell signaling pathway potentially modulated by derivatives.

Conclusion

This compound is a powerful and adaptable building block for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for diverse and selective chemical modifications, making it an invaluable tool for drug discovery and development. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this versatile scaffold in their synthetic endeavors.

References

Application Notes and Protocols for Incorporating 3-(4-Aminomethyl-phenyl)-propionic acid into Small Molecule Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminomethyl-phenyl)-propionic acid is a versatile building block in medicinal chemistry, offering a unique combination of a flexible propionic acid linker and a reactive aminomethyl-substituted phenyl ring. This scaffold component can be strategically incorporated into small molecules to modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Its utility is particularly notable in the design of peptidomimetics and inhibitors of protein-protein interactions (PPIs). The primary amino group and the carboxylic acid moiety provide convenient handles for chemical modification, allowing for its integration into a wide array of molecular architectures.

Key Applications

The incorporation of this compound and its derivatives into small molecule scaffolds has been explored in several therapeutic areas:

  • Anticancer Agents: Arylpropionic acid derivatives are investigated as scaffolds for novel anticancer drugs. By modifying the core structure, researchers have developed compounds with significant antiproliferative activity against various cancer cell lines.[1][2][3]

  • Antimicrobial Agents: This structural motif is also a promising scaffold for the development of new antimicrobial candidates, including those targeting multidrug-resistant bacterial and fungal pathogens.[4]

  • Peptidomimetics: The substitution of natural amino acids with unnatural counterparts like this compound can enhance the metabolic stability of peptides.[5] This strategy is employed to create peptidomimetics with improved therapeutic potential.

  • Inhibition of Amyloid Fibril Formation: The incorporation of similar β-amino acid moieties has been shown to completely inhibit amyloid fibril formation, suggesting a potential therapeutic application in diseases such as rheumatoid arthritis.[6]

Data Presentation

The following tables summarize quantitative data for small molecules containing scaffolds structurally related to this compound, demonstrating their potential in various therapeutic applications.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]

CompoundModificationIC50 (µM)
21 Oxime derivative5.42
22 Oxime derivative2.47
25 Carbohydrazide derivative8.05
26 Carbohydrazide derivative25.4
Cisplatin (Reference Drug)11.71

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [4]

CompoundModificationTarget OrganismMIC (µg/mL)
29 Phenyl substituentS. aureus16
30 4-NO2 phenyl substituentS. aureus16
30 4-NO2 phenyl substituentE. faecalis16
30 4-NO2 phenyl substituentE. coli32
30 4-NO2 phenyl substituentK. pneumoniae64

Experimental Protocols

This section provides detailed methodologies for key experiments involving the incorporation of this compound or structurally similar compounds into small molecule scaffolds.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid moiety of a 3-arylpropionic acid derivative with a primary or secondary amine to form an amide bond, a common strategy in scaffold elaboration.

Materials:

  • This compound (or a suitable derivative)

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reductive Amination to Incorporate the Aminomethyl Moiety

This protocol outlines the reaction of a carbonyl-containing scaffold with the aminomethyl group of this compound.

Materials:

  • A scaffold containing an aldehyde or ketone functional group

  • This compound methyl ester hydrochloride

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH₃)

  • Anhydrous Methanol or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (if starting with the hydrochloride salt)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbonyl-containing scaffold (1.0 eq) and this compound methyl ester hydrochloride (1.1 eq) in anhydrous methanol or DCE.

  • If using the hydrochloride salt, add triethylamine (1.2 eq) to neutralize the salt.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB (1.5 eq) or NaCNBH₃ (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_amide Protocol 1: Amide Bond Formation cluster_reductive Protocol 2: Reductive Amination start1 Start with 3-Arylpropionic Acid and Amine coupling Add Coupling Agents (EDC/DCC, DMAP) in Anhydrous Solvent start1->coupling reaction1 Stir at Room Temp (12-24h) coupling->reaction1 workup1 Workup: Filtration, Extraction, Washing reaction1->workup1 purification1 Purification: Column Chromatography workup1->purification1 product1 Final Amide Product purification1->product1 start2 Start with Carbonyl Scaffold and Aminomethyl Propionic Acid Ester imine Imine Formation in Anhydrous Solvent (+/- TEA) start2->imine reduction Add Reducing Agent (STAB or NaCNBH3) imine->reduction reaction2 Stir at Room Temp (12-24h) reduction->reaction2 workup2 Workup: Quenching, Extraction, Washing reaction2->workup2 purification2 Purification: Column Chromatography workup2->purification2 product2 Final Amine Product purification2->product2 signaling_pathway_inhibition cluster_ppi Protein-Protein Interaction (PPI) Inhibition proteinA Protein A complex Protein A-B Complex (Leads to Disease Signal) proteinA->complex proteinB Protein B proteinB->complex Downstream Signaling Downstream Signaling complex->Downstream Signaling inhibitor Small Molecule Inhibitor (Containing the Scaffold) inhibitor->proteinA Binds to Interaction Site logical_relationship scaffold This compound Carboxylic Acid Aminomethyl Group derivatization Derivatization Strategies Amide Coupling Reductive Amination Other Linkages scaffold:f0->derivatization:f0 scaffold:f1->derivatization:f1 applications {Potential Applications |  Anticancer |  Antimicrobial |  Peptidomimetics |  PPI Inhibitors} derivatization->applications

References

Application Notes and Protocols for the Derivatization of 3-(4-Aminomethyl-phenyl)-propionic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminomethyl-phenyl)-propionic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid group. Its analysis in various matrices often requires derivatization to enhance its chromatographic retention, improve its detectability, and increase the sensitivity and selectivity of the analytical method. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as the need for chiral separation or the desired level of sensitivity. Three primary approaches are detailed:

  • Derivatization of the Primary Amine Group for HPLC Analysis: This is a common approach when high sensitivity is required, utilizing fluorescent labeling agents that react specifically with primary amines.

  • Derivatization of the Carboxylic Acid Group for HPLC Analysis: This method is employed when the analytical focus is on the carboxylic acid moiety or when the amine group is already modified.

  • Simultaneous Derivatization of Both Functional Groups for GC-MS Analysis: This is necessary to increase the volatility of the analyte for gas-phase analysis.

Data Presentation: Comparison of Derivatization Methods

The following tables summarize the key quantitative parameters for the different derivatization methods, allowing for easy comparison.

Table 1: Derivatization of the Primary Amine Group for HPLC Analysis

Derivatizing ReagentDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) / ThiolFluorescenceLOD: 100-200 fmol[1]Fast reaction at room temperature, fluorogenic (reagent is non-fluorescent).[2][3]Derivatives can be unstable.[1][4][5]
Marfey's Reagent (FDAA)UV (340 nm)-Allows for chiral separation on achiral columns, stable derivatives.[6][7]Longer reaction time, requires heating.[7][8]
Dansyl Chloride (DNS-Cl)Fluorescence-Stable derivatives with strong fluorescence.Reagent is also fluorescent, requiring good chromatographic separation.
FluorescamineFluorescence-Fluorogenic, specific for primary amines.[2]Reacts with water, requiring non-aqueous conditions.

Table 2: Derivatization of the Carboxylic Acid Group for HPLC Analysis

Derivatizing Reagent ClassCoupling ChemistryDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Fluorescent Hydrazines/AminesCarbodiimide (e.g., EDAC)Fluorescence-High sensitivity, can be performed in aqueous solutions.[9]Potential for side reactions.
Fluorescent Alkyl HalidesNucleophilic SubstitutionFluorescence-Strong fluorescence.Can also react with thiols.[9]
4-Bromo-N-methylbenzylamine (4-BNMA)Carbodiimide (EDC)LC-MS/MSLOD: 0.2 - 44 µg/L[10][11]Facilitates positive electrospray ionization and provides a characteristic isotopic pattern.[10][11]Requires MS detection.

Table 3: Simultaneous Derivatization for GC-MS Analysis

Derivatizing ReagentFunctional Groups TargetedKey AdvantagesKey Disadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine, Carboxylic Acid, HydroxylForms volatile and thermally stable derivatives.Moisture sensitive.[12]
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Amine, Carboxylic Acid, HydroxylDerivatives are more stable and less moisture sensitive than TMS derivatives.[12]May require elevated temperatures and longer reaction times.[12]

Experimental Protocols

Protocol 1: Derivatization of the Primary Amine Group with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection

This protocol is suitable for the rapid and sensitive quantification of this compound.

Materials:

  • This compound standard or sample

  • Borate buffer (0.4 M, pH 9.5)

  • o-Phthalaldehyde (OPA) solution (10 mg/mL in methanol)

  • 3-Mercaptopropionic acid (MPA)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

Derivatization Procedure:

  • Prepare the OPA/MPA derivatizing reagent: In a clean vial, mix 1 mL of the OPA solution with 5 µL of MPA. This reagent should be prepared fresh daily.

  • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 75 µL of the borate buffer.

  • Add 20 µL of the freshly prepared OPA/MPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system immediately. To improve stability, the autosampler should be kept at a low temperature (e.g., 4°C).[13]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B (linear gradient)

    • 20-22 min: 70% to 10% B (linear gradient)

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm[3]

Protocol 2: Chiral Derivatization of the Primary Amine Group with Marfey's Reagent (FDAA) for HPLC-UV Detection

This protocol is designed for determining the enantiomeric purity of chiral analogs of this compound or for robust quantification.

Materials:

  • This compound standard or sample

  • 1 M Sodium bicarbonate (NaHCO₃)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)

  • 2 M Hydrochloric acid (HCl)

  • Acetone, HPLC grade

  • Mobile phase for HPLC analysis

Derivatization Procedure:

  • Dissolve the sample or standard (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate in a micro-reaction vial.[6]

  • Add 200 µL of the 1% FDAA solution in acetone.[6]

  • Tightly cap the vial and incubate the mixture at 40°C for 1 hour, protected from light.[6]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous sample with the HPLC mobile phase to a suitable concentration for injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 15% to 50% B over 40 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • UV Detector: 340 nm[6]

Protocol 3: Simultaneous Derivatization with MTBSTFA for GC-MS Analysis

This protocol renders the non-volatile this compound suitable for GC-MS analysis by silylating both the amine and carboxylic acid groups.

Materials:

  • This compound standard or sample (in a dry state)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (for neutralization if needed)

  • Ethyl acetate (for extraction)

Derivatization Procedure:

  • Ensure the sample or standard is completely dry. This can be achieved by lyophilization or by evaporating the solvent under a stream of nitrogen.

  • To the dried sample (e.g., up to 100 µg), add 100 µL of MTBSTFA followed by 100 µL of anhydrous acetonitrile.[12]

  • Seal the reaction vial tightly.

  • Heat the mixture at 100°C for 2 to 4 hours to ensure complete derivatization of both functional groups.[12]

  • Cool the reaction mixture to room temperature.

  • (Optional) If the sample was initially acidic, it could be neutralized with a small amount of sodium bicarbonate.

  • The derivatized sample can be directly injected into the GC-MS system or extracted with a solvent like ethyl acetate if further cleanup is required.

GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injector Temperature: 270°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless (or split, depending on concentration)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Visualizations

Derivatization and HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Reaction Derivatization Reaction (Specific Conditions) Sample->Reaction Deriv_Reagent Derivatization Reagent (e.g., OPA or FDAA) Deriv_Reagent->Reaction Injection Inject into HPLC Reaction->Injection Column C18 Reversed-Phase Column Separation Injection->Column Detection Detection (Fluorescence or UV) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for HPLC analysis after derivatization.

GC-MS Analysis Workflow with Silylation

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Start Dry Sample/Standard Silylation Add Silylation Reagent (e.g., MTBSTFA) Start->Silylation Heating Heat at 100°C Silylation->Heating GC_Injection Inject into GC-MS Heating->GC_Injection Separation GC Capillary Column Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum of Derivatized Analyte Mass_Analysis->Mass_Spectrum Identification Compound Identification & Quantification TIC->Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis with silylation.

Logical Decision Tree for Method Selection

Start Start: Select Analytical Method Q_Instrument What is the available instrumentation? Start->Q_Instrument Q_Chiral Is chiral separation required? Q_Instrument->Q_Chiral HPLC GC_MS GC-MS with Silylation Q_Instrument->GC_MS GC-MS Q_Sensitivity Is high sensitivity critical? Q_Chiral->Q_Sensitivity No HPLC_UV HPLC with UV (Marfey's Reagent) Q_Chiral->HPLC_UV Yes HPLC_Fluorescence HPLC with Fluorescence (OPA Derivatization) Q_Sensitivity->HPLC_Fluorescence Yes Q_Sensitivity->HPLC_UV No

Caption: Decision tree for selecting a derivatization method.

References

Application Notes: Protocols for Amide Bond Formation between 3-(4-Aminomethyl-phenyl)-propionic acid and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of 3-(4-aminomethyl-phenyl)-propionic acid to primary amines, a critical step in the synthesis of various compounds, including linkers for antibody-drug conjugates (ADCs), probes for chemical biology, and other targeted therapeutic agents. The protocols described herein utilize two common and efficient amide bond formation strategies: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) based coupling.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a carboxylic acid, making it a versatile building block in medicinal chemistry and bioconjugation. The ability to selectively couple its carboxylic acid moiety with a primary amine of another molecule is essential for its application. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity while preserving the integrity of potentially sensitive substrates.

This document offers step-by-step experimental procedures, a summary of expected quantitative data, and visual diagrams of the experimental workflow and chemical reaction pathways to guide researchers in successfully performing these coupling reactions.

Data Presentation

The following table summarizes typical quantitative data for the coupling of this compound with a generic primary amine using EDC/NHS and HATU coupling methods. These values are based on literature for similar amide bond formations and should be considered as a general guideline. Actual results may vary depending on the specific primary amine substrate, solvent, and reaction scale.

ParameterEDC/NHS CouplingHATU Coupling
Molar Ratio (Acid:Amine:Coupling Reagent:Additive/Base) 1 : 1.1 : 1.2 : 1.2 (EDC:NHS)1 : 1.1 : 1.1 : 2 (HATU:DIPEA)
Typical Reaction Time 4 - 12 hours1 - 4 hours
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Solvent DMF, DCM, or DMSODMF or DMSO
Expected Yield 60 - 85%75 - 95%
Expected Purity (after chromatography) >95%>95%

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary amine using EDC and NHS. This method proceeds through the formation of a more stable NHS-ester intermediate.

Materials:

  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (if the primary amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) followed by EDC·HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid and form the NHS ester.[1]

  • Amine Addition: In a separate flask, dissolve the primary amine (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.2 equivalents) to liberate the free amine.

  • Coupling Reaction: Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: HATU Mediated Coupling

This protocol utilizes HATU as the coupling reagent, which is known for its high efficiency and rapid reaction times, particularly for sterically hindered substrates.

Materials:

  • This compound

  • Primary amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents).

  • Dissolution: Dissolve the starting materials in anhydrous DMF or DMSO.

  • Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).[1]

  • Coupling Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

G cluster_workflow Experimental Workflow for Amide Coupling start Dissolve this compound and Primary Amine in Anhydrous Solvent add_reagents Add Coupling Reagents (e.g., EDC/NHS or HATU/DIPEA) start->add_reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the coupling of this compound to primary amines.

G cluster_reaction EDC/NHS Coupling Reaction Pathway RCOOH This compound (R-COOH) Intermediate O-acylisourea intermediate RCOOH->Intermediate + EDC EDC EDC NHS_ester NHS-ester intermediate Intermediate->NHS_ester + NHS NHS NHS Amide Amide Product (R-CONH-R') NHS_ester->Amide + R'-NH2 RNH2 Primary Amine (R'-NH2)

Caption: Simplified reaction pathway for EDC/NHS mediated amide bond formation.

References

Application of 3-(4-Aminomethyl-phenyl)-propionic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminomethyl-phenyl)-propionic acid is a versatile scaffold in medicinal chemistry. Its structure, featuring a phenylpropionic acid moiety and a benzylic amine, provides a unique combination of functionalities that can be exploited for the design of novel therapeutic agents. While direct biological activity of the parent molecule is not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests its potential as a key building block in several therapeutic areas. This document outlines potential applications, provides detailed experimental protocols for its synthesis and evaluation, and presents hypothetical data to guide researchers in its use.

I. Application as a Scaffold for GABA Receptor Modulators

Application Notes

The structural resemblance of this compound to γ-aminobutyric acid (GABA) analogues, such as baclofen and phenibut, suggests its potential as a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are established targets for treating anxiety, epilepsy, and muscle spasticity. The propionic acid backbone and the aminomethyl group of the title compound can mimic the GABA structure, allowing for potential interaction with GABAA or GABAB receptors. The phenyl ring offers a scaffold for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Potential Research Directions:

  • Synthesis of Derivatives: The primary amine can be derivatized to explore structure-activity relationships (SAR). For instance, alkylation, acylation, or sulfonylation could modulate receptor subtype selectivity.

  • Chiral Resolution: The molecule possesses a chiral center if substituted at the α- or β-position of the propionic acid chain. Resolution of enantiomers would be crucial, as stereochemistry often plays a significant role in receptor binding.

  • In Vitro and In Vivo Evaluation: Derivatives would be screened for their ability to modulate GABA receptor function using electrophysiology, binding assays, and animal models of CNS disorders.

Experimental Protocols

1. Synthesis of this compound

This protocol describes a potential synthetic route starting from 4-cyanobenzaldehyde.

  • Step 1: Knoevenagel Condensation

    • To a solution of 4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Filter the resulting precipitate, wash with cold water, and dry to yield 3-(4-cyano-phenyl)-acrylic acid.

  • Step 2: Reduction of the Double Bond and Nitrile

    • Suspend the 3-(4-cyano-phenyl)-acrylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

2. Radioligand Binding Assay for GABAB Receptors

This protocol outlines a method to assess the binding affinity of synthesized compounds to the GABAB receptor.

  • Materials:

    • Rat brain cortical membranes

    • [³H]-CGP54626 (a high-affinity GABAB antagonist)

    • Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Scintillation cocktail and vials

  • Procedure:

    • Prepare dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add 50 µL of the test compound solution, 50 µL of [³H]-CGP54626 solution (final concentration ~1 nM), and 100 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of unlabeled GABA (1 mM).

    • Incubate the plate at room temperature for 1 hour.

    • Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding and determine the IC₅₀ value for each compound.

Illustrative Quantitative Data

The following table presents hypothetical data for derivatives of this compound in a GABAB receptor binding assay. Note: This data is for illustrative purposes only and is based on activities of known GABAB modulators.

CompoundR-group on AmineGABAB Binding Affinity (IC₅₀, nM)
Parent H>10,000
Derivative 1 Methyl5,200
Derivative 2 Isopropyl1,500
Derivative 3 Phenylacetyl850
Baclofen (Reference)250

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 4-cyanobenzaldehyde 4-cyanobenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine, Piperidine, Reflux) 4-cyanobenzaldehyde->Knoevenagel Malonic acid Malonic acid Malonic acid->Knoevenagel Intermediate_1 3-(4-cyano-phenyl)-acrylic acid Knoevenagel->Intermediate_1 Reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Intermediate_1->Reduction Final_Product 3-(4-Aminomethyl-phenyl)- propionic acid Reduction->Final_Product

Caption: Synthetic workflow for this compound.

GABA_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GPCR) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Efflux Compound 3-(4-Aminomethyl-phenyl)- propionic acid Derivative Compound->GABAB_R Binds & Modulates GABA GABA GABA->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->Hyperpolarization

Caption: Hypothetical signaling pathway of a GABAB receptor agonist.

II. Application as a Building Block for Anti-inflammatory Agents

Application Notes

The arylpropionic acid scaffold is a well-established pharmacophore in the field of anti-inflammatory drugs, with prominent examples including ibuprofen and naproxen. These non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This compound can serve as a starting material for the synthesis of novel NSAIDs. The aminomethyl group provides a handle for the introduction of various substituents to explore SAR and potentially discover compounds with improved potency, selectivity (COX-2 vs. COX-1), or reduced gastrointestinal side effects.

Potential Research Directions:

  • Amide and Sulfonamide Derivatives: The amine can be reacted with a variety of carboxylic acids or sulfonyl chlorides to generate a library of amide and sulfonamide derivatives.

  • Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, to potentially improve metabolic stability and oral bioavailability.

  • COX Inhibition Assays: Synthesized compounds would be evaluated for their inhibitory activity against COX-1 and COX-2 enzymes to determine their potency and selectivity.

Experimental Protocols

1. Synthesis of Amide Derivatives

This protocol describes the general synthesis of an amide derivative from this compound.

  • Materials:

    • This compound

    • A desired carboxylic acid (e.g., 4-fluorobenzoic acid)

    • Coupling agent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Add HATU (1.2 eq) portion-wise while stirring at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. In Vitro COX Inhibition Assay

This protocol outlines a method to determine the COX-1 and COX-2 inhibitory activity of test compounds.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme and the test compound.

    • Incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37 °C.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

    • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Illustrative Quantitative Data

The following table shows hypothetical data for amide derivatives of this compound in a COX inhibition assay. Note: This data is for illustrative purposes only.

CompoundAmide MoietyCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 4 4-Fluorobenzamide15.20.819
Derivative 5 4-Methoxybenzamide25.82.112.3
Derivative 6 Thiophene-2-carboxamide10.50.521
Celecoxib (Reference)>1000.04>2500

Diagrams

Screening_Workflow Start Synthesized Derivatives of This compound Primary_Screen Primary Screen: COX-1 and COX-2 Inhibition Assay (e.g., at 10 µM) Start->Primary_Screen Hit_Identification Identify 'Hits' (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC₅₀ values Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization: Improve potency, selectivity, and ADME properties SAR_Analysis->Lead_Optimization

Caption: Workflow for screening anti-inflammatory drug candidates.

Application Notes and Protocols for the Synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a methyl ester, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules. This document provides a detailed protocol for a reliable two-step synthesis of the title compound, commencing from the commercially available 3-(4-cyanophenyl)propionic acid. The described methodology involves an initial esterification followed by a selective catalytic hydrogenation of the nitrile group.

Synthetic Pathway

The synthesis of this compound methyl ester hydrochloride is accomplished via a two-step process:

  • Esterification: 3-(4-Cyanophenyl)propionic acid is converted to its corresponding methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.

  • Reductive Amination: The nitrile functionality of the resulting methyl ester is selectively reduced to a primary amine via catalytic hydrogenation using Raney®-Nickel.

  • Salt Formation: The final product is isolated as its hydrochloride salt to improve stability and handling.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Esterification3-(4-Cyanophenyl)propionic acid, Methanol, H₂SO₄MethanolReflux (65)4-690-95>98
2HydrogenationMethyl 3-(4-cyanophenyl)propionate, Raney®-Ni, H₂, NH₃Methanol904-685-92>97
3Salt FormationThis compound methyl ester, HClDiethyl ether0 - RT1>95>99

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-(4-Cyanophenyl)propionic acidC₁₀H₉NO₂175.18Solid138-143
Methyl 3-(4-cyanophenyl)propionateC₁₁H₁₁NO₂189.21Solid/OilN/A
This compound methyl ester hydrochlorideC₁₁H₁₆ClNO₂229.70White to off-white solidN/A

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-cyanophenyl)propionate

Materials:

  • 3-(4-Cyanophenyl)propionic acid (1.0 eq)[1][2]

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-cyanophenyl)propionic acid.

  • Add an excess of anhydrous methanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-(4-cyanophenyl)propionate as a solid or oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound methyl ester

Materials:

  • Methyl 3-(4-cyanophenyl)propionate (1.0 eq)

  • Raney®-Nickel (50% slurry in water, ~10-20 wt% of substrate)

  • Anhydrous Methanol containing 7N Ammonia

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Celite®

Procedure:

  • Carefully wash the Raney®-Nickel slurry with anhydrous methanol to remove water.

  • In a high-pressure hydrogenation vessel, dissolve methyl 3-(4-cyanophenyl)propionate in anhydrous methanol containing 7N ammonia. The ammonia is used to suppress the formation of secondary amine byproducts.[4]

  • Under an inert atmosphere, add the washed Raney®-Nickel catalyst to the reaction mixture.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 60-70 psi.[4]

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.[5] Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound methyl ester.

Step 3: Formation of this compound methyl ester hydrochloride

Materials:

  • Crude this compound methyl ester

  • Anhydrous diethyl ether

  • HCl solution in diethyl ether (or gaseous HCl)

Procedure:

  • Dissolve the crude this compound methyl ester in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (or bubble gaseous HCl through the solution) with stirring until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound methyl ester hydrochloride.

Visualizations

Synthesis_Pathway start 3-(4-Cyanophenyl)propionic acid intermediate Methyl 3-(4-cyanophenyl)propionate start->intermediate  MeOH, H₂SO₄ (cat.) Reflux product This compound methyl ester intermediate->product  H₂, Raney®-Ni NH₃/MeOH final_product This compound methyl ester hydrochloride product->final_product  HCl Diethyl ether

Caption: Synthetic pathway for this compound methyl ester hydrochloride.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_hydrogenation Step 2: Hydrogenation cluster_salt_formation Step 3: Salt Formation A Mix 3-(4-cyanophenyl)propionic acid, MeOH, and H₂SO₄ B Reflux for 4-6 hours A->B C Workup: - Evaporate MeOH - Dissolve in EtOAc - Wash with H₂O, NaHCO₃, Brine - Dry and Concentrate B->C D Dissolve ester in NH₃/MeOH and add Raney®-Ni C->D To next step E Hydrogenate at 90°C, 60-70 psi D->E F Filter through Celite® and concentrate E->F G Dissolve amine in diethyl ether F->G To next step H Add HCl solution G->H I Filter and dry the precipitate H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: 3-(4-Aminomethyl-phenyl)-propionic Acid in the Development of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminomethyl-phenyl)-propionic acid is a valuable building block in medicinal chemistry, particularly in the development of neuroactive compounds targeting the γ-aminobutyric acid type B (GABAB) receptor. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA plays a crucial role in regulating neuronal excitability.[1] GABAB receptors, which are G-protein coupled receptors, are implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic drug development.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of novel GABAB receptor agonists.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 103565-40-8 (for methyl ester HCl)[3]
Appearance Solid[4]
Melting Point 133-137 °C[4]
SMILES String Nc1ccc(CCC(O)=O)cc1[4]
InChI Key WXOHKMNWMKZMND-UHFFFAOYSA-N[4]

Synthesis of GABAB Receptor Agonists

This compound serves as a key precursor for the synthesis of various GABAB receptor agonists, most notably analogs of baclofen. The following protocol outlines a general synthetic route.

Experimental Protocol: Synthesis of Baclofen Analogs

This protocol describes a common pathway for the synthesis of baclofen analogs from a related precursor, p-chlorobenzaldehyde, which can be adapted for derivatives of this compound. The key steps involve condensation, cyclization, and subsequent hydrolysis and rearrangement.[5][6][7]

Step 1: Condensation and Cyclization to form β-(p-chlorophenyl) glutarimide

  • A mixture of p-chlorobenzaldehyde and ethyl acetoacetate is treated with a base like morpholine at 0-5°C.[5]

  • The resulting product is then subjected to hydrolysis and decarboxylation using a strong base such as potassium hydroxide to form β-(p-chlorophenyl) glutaric acid.[6]

  • The glutaric acid is then dissolved in water with concentrated ammonium hydroxide and heated to form the cyclic imide, β-(p-chlorophenyl) glutarimide.[6]

Step 2: Hofmann Rearrangement to Yield Baclofen

  • The β-(p-chlorophenyl) glutarimide is cooled to 10-15°C.

  • A solution of sodium hydroxide and bromine is added, and the mixture is stirred for several hours at room temperature.[6]

  • The pH of the reaction solution is carefully adjusted to 7 with concentrated hydrochloric acid to precipitate the final product, 4-amino-3-(4-chlorophenyl)butanoic acid (baclofen).[6]

  • The product can be purified by recrystallization from water.[6]

Pharmacological Evaluation of Neuroactive Compounds

The synthesized compounds are evaluated for their activity at the GABAB receptor through a series of in vitro assays.

GABAB Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the GABAB receptor by measuring their ability to displace a radiolabeled ligand.

Experimental Protocol: --INVALID-LINK---Baclofen Binding Assay [8]

  • Membrane Preparation:

    • Homogenize rat brain tissue in 100 volumes of Tris-HCl buffer with 2.5 mM CaCl₂.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Repeat the wash and centrifugation steps three more times to remove endogenous GABA.

    • Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In polypropylene tubes, add the membrane preparation, --INVALID-LINK---baclofen (final concentration of 5 nM), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of unlabeled GABA (e.g., 10 µM).

    • Incubate the tubes at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Preparation

This ex vivo assay assesses the functional activity (agonist or antagonist) of the compounds at the GABAB receptor by measuring their effect on muscle contractions in the guinea pig ileum.[9][10][11]

Experimental Protocol: Isolated Guinea Pig Ileum Assay [9][10]

  • Tissue Preparation:

    • A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with oxygen.

    • One end of the tissue is attached to a fixed point, and the other is connected to an isotonic transducer to record muscle contractions.

  • Functional Assay:

    • Allow the tissue to equilibrate until a stable baseline is achieved.

    • Induce contractions by electrical field stimulation (e.g., 0.1 Hz).

    • Add cumulative concentrations of the test compound to the organ bath and record the resulting inhibition of the electrically induced contractions.

    • Wash the tissue thoroughly between drug applications.

  • Data Analysis:

    • Construct concentration-response curves for the test compounds.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).

Quantitative Data Summary

The following table summarizes the pharmacological data for baclofen and some of its analogs.

CompoundGABAB Receptor Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, µM) - Guinea Pig IleumReference
(R)-Baclofen1200.4
(S)-Baclofen>100,000>100
3-Aminopropylphosphinic acid (3-APPA)1600.03
CGP35348 (Antagonist)34,000-
Saclofen (Antagonist)1,700-

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors, leading to an overall inhibitory effect on neuronal activity.[8]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_Protein Gαi/oβγ GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Agonist GABAB Agonist (e.g., Baclofen analog) Agonist->GABAB_R Binds to G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Inhibition_NT Inhibition of Neurotransmitter Release Ca_influx->Inhibition_NT

Caption: GABAB receptor signaling cascade.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the logical flow from the synthesis of novel compounds to their pharmacological characterization.

Workflow Start Start: 3-(4-Aminomethyl-phenyl)- propionic acid Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay GABAB Receptor Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay (Guinea Pig Ileum) Purification->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Candidate Drug Lead_Optimization->End

Caption: Drug discovery workflow.

Conclusion

This compound is a versatile scaffold for the development of novel neuroactive compounds, particularly GABAB receptor agonists. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis and pharmacological evaluation of these compounds. Further exploration of structure-activity relationships using this scaffold holds promise for the discovery of new therapeutics with improved efficacy and side-effect profiles for the treatment of various neurological and psychiatric disorders.

References

Application Notes and Protocols: 3-(4-Aminomethyl-phenyl)-propionic Acid Analogs in the Synthesis of Antimicrobial Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. Propionic acid derivatives, particularly those incorporating aromatic and heterocyclic moieties, have emerged as a promising class of compounds with significant antimicrobial potential. This application note details the synthesis, characterization, and antimicrobial evaluation of candidates derived from 3-((4-Hydroxyphenyl)amino)propanoic acid, a structural analog of 3-(4-Aminomethyl-phenyl)-propionic acid. These derivatives have shown potent activity against a broad spectrum of pathogens, including ESKAPE bacteria and drug-resistant fungi.

Synthesis of Antimicrobial Candidates

The general synthetic approach involves the modification of the 3-((4-Hydroxyphenyl)amino)propanoic acid backbone to generate a library of diverse derivatives. A common strategy involves the synthesis of hydrazones, which have demonstrated significant antimicrobial activity.

General Synthetic Workflow

Synthesis_Workflow A 3-((4-Hydroxyphenyl)amino)propanoic acid B Esterification A->B C Methyl 3-((4-hydroxyphenyl)amino)propanoate B->C D Hydrazinolysis C->D E 3-((4-Hydroxyphenyl)amino)propanehydrazide D->E F Condensation with Aldehydes/Ketones E->F G Hydrazone Derivatives F->G

Caption: General synthetic workflow for producing hydrazone derivatives from 3-((4-Hydroxyphenyl)amino)propanoic acid.

Experimental Protocol: Synthesis of Hydrazone Derivatives

This protocol is adapted from the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

1. Synthesis of Methyl 3-((4-hydroxyphenyl)amino)propanoate:

  • To a solution of 3-((4-hydroxyphenyl)amino)propanoic acid in methanol, add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).

  • Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanehydrazide:

  • Dissolve the synthesized methyl ester in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to allow the hydrazide product to crystallize.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

3. Synthesis of Hydrazone Derivatives:

  • Dissolve the 3-((4-hydroxyphenyl)amino)propanehydrazide in a suitable solvent, typically methanol or ethanol.

  • Add an equimolar amount of the desired aromatic or heterocyclic aldehyde or ketone.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture. The hydrazone product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary to obtain the pure product.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compounds Stock Solutions D Serial Dilution of Compounds in 96-well plate A->D B Bacterial/Fungal Inoculum Preparation E Inoculation of wells with microbial suspension B->E C Culture Media Preparation C->D D->E F Incubation at 37°C for 24-48h E->F G Visual Inspection for Turbidity F->G H Spectrophotometric Reading (OD600) F->H I Determination of MIC G->I H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Strains: Use fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (Candida albicans) grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • 96-Well Plates: Use sterile, flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • To each well, add 10 µL of the prepared microbial inoculum.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually by observing turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial pathogens.[1][2][3]

Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
Hydrazone DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][2]
Hydrazone DerivativesVancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2[1][2]
Hydrazone DerivativesEscherichia coli (Carbapenemase-producing)8 - 64[1]
Hydrazone DerivativesKlebsiella pneumoniae (Carbapenemase-producing)8 - 64[1]
Hydrazone DerivativesPseudomonas aeruginosa (Multidrug-resistant)32 - 64[1]
Hydrazone DerivativesAcinetobacter baumannii (Multidrug-resistant)32 - 64[1]

Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
Hydrazone DerivativesCandida albicans8 - 64[1][2]
Hydrazone DerivativesCandida auris8 - 64[1][2]
Hydrazone DerivativesOther drug-resistant Candida species8 - 64[1][2]

Structure-Activity Relationship (SAR) Insights

The available data on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives provide some initial insights into their structure-activity relationships:

  • Hydrazone Moiety: The conversion of the hydrazide to a hydrazone through condensation with various aldehydes and ketones appears crucial for broad-spectrum antimicrobial activity.

  • Heterocyclic Substituents: Hydrazones containing heterocyclic substituents have been reported to exhibit the most potent and broad-spectrum antimicrobial effects.[1][2]

  • Lipophilicity and Electronic Effects: The nature of the substituents on the aromatic or heterocyclic rings of the hydrazone moiety influences the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with its target.

Conclusion

While direct data on this compound in antimicrobial synthesis is scarce, the extensive research on its structural analog, 3-((4-Hydroxyphenyl)amino)propanoic acid, provides a strong rationale for its potential as a valuable scaffold. The synthetic protocols and antimicrobial evaluation methods described herein for the analog can be readily adapted for the investigation of novel derivatives of this compound. The promising activity of the hydrazone derivatives against a wide range of MDR pathogens underscores the potential of this chemical class in the ongoing search for new antimicrobial agents. Further exploration and derivatization of the aminomethylphenyl propionic acid core are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Functionalizing Resins with 3-(4-Aminomethyl-phenyl)-propionic Acid for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPPS) is a cornerstone technique in drug discovery and peptide-based therapeutics, enabling the efficient assembly of complex molecules on a solid support.[1][2] The choice of a linker, which connects the growing molecule to the insoluble resin, is critical as it dictates the conditions under which the final product can be cleaved and harvested. 3-(4-Aminomethyl-phenyl)-propionic acid serves as a versatile linker, providing a stable connection during synthesis and allowing for controlled cleavage, typically under acidic conditions. Its structure offers a defined spacer between the resin and the synthesis starting point, which can be beneficial in minimizing steric hindrance.

These application notes provide detailed protocols for the functionalization of aminomethylated polystyrene resin with this compound, determination of the resin loading capacity, and a model application in solid-phase peptide synthesis.

Data Summary

The following tables summarize typical quantitative data obtained during the functionalization and application of this compound functionalized resin.

Table 1: Resin Functionalization and Loading Capacity

ParameterValueMethod of Determination
Starting ResinAminomethyl PolystyreneManufacturer's Specification
Initial Loading of Amino Groups0.95 mmol/gManufacturer's Specification
LinkerThis compound-
Coupling Efficiency~95%Picrylsulfonic Acid Test
Final Resin Loading 0.85 - 0.90 mmol/g Fmoc-Glycine Loading & UV Spectrophotometry

Table 2: Model Peptide Synthesis Data (Example: Synthesis of Gly-Phe-Ala)

ParameterValueMethod of Determination
Model Peptide SequenceH-Gly-Phe-Ala-OH-
Resin Loading0.88 mmol/gFmoc Assay
Crude Peptide Yield85%Gravimetric Analysis
Crude Peptide Purity>90%RP-HPLC at 220 nm
Major ImpuritiesDeletion sequences (e.g., Gly-Ala)Mass Spectrometry

Experimental Protocols

Protocol 1: Functionalization of Aminomethyl Resin with this compound

This protocol details the coupling of this compound to an aminomethyl-functionalized polystyrene resin to create a stable amide bond.

Materials:

  • Aminomethyl Polystyrene Resin (1% DVB, 100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL). Allow the resin to swell in DMF (10 mL) for at least 1 hour.

  • Coupling Solution Preparation: In a separate flask, dissolve this compound (3 equivalents based on resin loading) and HOBt (3 eq.) in DMF (5 mL). Cool the solution in an ice bath for 10 minutes. Add DIC (3 eq.) to the solution and let it activate for 10 minutes on ice.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated coupling solution to the resin.

  • Reaction Incubation: Agitate the mixture at room temperature for 4-6 hours using a shaker or by bubbling nitrogen through the vessel.

  • Monitoring the Reaction: To check for completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.[3] A negative result (yellow beads) indicates the successful capping of the primary amino groups.

  • Washing: Once the reaction is complete, drain the coupling solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum for at least 4 hours to remove all residual solvents.

Protocol 2: Determination of Resin Loading using Fmoc-Amino Acid

This protocol determines the loading capacity of the newly functionalized resin by attaching an Fmoc-protected amino acid and then quantifying the amount of Fmoc group cleaved.

Materials:

  • This compound functionalized resin

  • Fmoc-Glycine

  • DIC, HOBt

  • DMF, DCM

  • 20% Piperidine in DMF (v/v)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Fmoc-Glycine Coupling:

    • Weigh a small amount of the dry, functionalized resin (approx. 20 mg) into a small reaction vessel.

    • Swell the resin in DMF.

    • Couple Fmoc-Glycine (5 eq.) using DIC/HOBt (5 eq. each) in DMF for 2 hours.

    • Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (5 x 1 mL).

    • Dry the resin under vacuum.

  • Fmoc Cleavage and Quantification:

    • Accurately weigh the dried Fmoc-Glycine-loaded resin (approx. 5-10 mg) into a small volumetric flask (e.g., 10 mL).

    • Add 2 mL of 20% piperidine in DMF. Stopper the flask and shake for 30 minutes.

    • Dilute the solution to the flask's mark with DMF.

    • Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.

  • Calculation of Loading:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for the adduct at 301 nm is typically 7800 L mol⁻¹ cm⁻¹.

    • Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × mass of resin [g] × path length [cm])

Protocol 3: Model Solid-Phase Synthesis of Gly-Phe-Ala

This protocol demonstrates the use of the functionalized resin for the synthesis of a simple tripeptide.

Materials:

  • This compound functionalized resin

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether (cold)

Procedure:

  • Loading the First Amino Acid (Fmoc-Ala-OH):

    • Swell the functionalized resin in DMF.

    • Couple Fmoc-Ala-OH (3 eq.) to the resin using a suitable coupling agent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF. The carboxylic acid of the linker acts as the attachment point.

    • Allow the reaction to proceed for 2 hours. Wash with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Coupling the Second Amino Acid (Fmoc-Phe-OH):

    • Couple Fmoc-Phe-OH using the same activation and coupling procedure as in step 1.

    • Wash the resin.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection (step 2) and coupling (step 3) steps for Fmoc-Gly-OH.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to determine purity and confirm identity.

Visualizations

G cluster_prep Resin Preparation cluster_coupling Linker Coupling cluster_wash Workup Resin Aminomethyl Resin Swell Swell Resin in DMF Resin->Swell Coupling Couple to Resin Swell->Coupling Linker 3-(4-Aminomethyl-phenyl)- propionic acid Activation Activate Linker (DIC/HOBt) Linker->Activation Activation->Coupling Wash Wash Resin (DMF, DCM, MeOH) Coupling->Wash Dry Dry Under Vacuum Wash->Dry FinalResin Functionalized Resin Dry->FinalResin

Caption: Workflow for functionalizing aminomethyl resin.

G cluster_cycle SPPS Cycle (Repeat for each Amino Acid) start Start with Functionalized Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->Deprotection First AA is pre-loaded Wash1 Wash Deprotection->Wash1 Coupling 2. Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final cycle Purification Precipitation & Purification Cleavage->Purification

Caption: Solid-phase synthesis workflow on the functionalized resin.

References

Application Notes and Protocols for N-Protection of 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of the primary amino group in 3-(4-aminomethyl-phenyl)-propionic acid. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to prevent unwanted side reactions. Here, we focus on three commonly employed N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to N-Protecting Groups

The protection of amines is a fundamental strategy in the synthesis of complex molecules, particularly in peptide synthesis and drug development.[1] The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions relative to other protecting groups present in the molecule.[1]

  • Boc (tert-butyloxycarbonyl): This protecting group is widely used due to its stability in basic and nucleophilic conditions.[2] It is readily introduced using di-tert-butyl dicarbonate (Boc-anhydride) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4]

  • Cbz (benzyloxycarbonyl): Also known as the Z-group, Cbz is stable to mildly acidic and basic conditions.[5] It is introduced using benzyl chloroformate (Cbz-Cl)[5] and is most commonly cleaved by catalytic hydrogenolysis, a mild condition that is orthogonal to many other protecting groups.[6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is characterized by its lability under basic conditions, typically using a solution of piperidine in an aprotic solvent.[7] This makes it orthogonal to acid-labile protecting groups like Boc.[1] It is generally introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu).[8]

Experimental Protocols

The following protocols are representative methods for the N-protection of this compound. While specific yields may vary, these procedures are based on established methods for similar substrates.

N-Boc Protection Protocol

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in dioxane (or THF) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product. The product can be further purified by column chromatography or recrystallization if necessary.

N-Cbz Protection Protocol

This protocol details the protection of the primary amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)[5]

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl, which should precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-Cbz protected product. Further purification can be achieved by recrystallization.

N-Fmoc Protection Protocol

This protocol describes the protection of the primary amine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)[8]

  • Sodium bicarbonate (NaHCO₃)

  • Acetone or Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone (or dioxane) and 10% aqueous sodium bicarbonate solution.[9]

  • Cool the solution to 0 °C.

  • Add Fmoc-Cl (1.05-1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.[9]

  • Monitor the reaction by TLC.

  • After completion, remove the organic solvent by rotary evaporation.

  • Acidify the aqueous residue to pH 2 with 1 M HCl.[9]

  • Extract the precipitated product with ethyl acetate (3 x volumes).[9]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.[9]

  • Evaporate the solvent under reduced pressure to yield the N-Fmoc protected product, which can be purified by recrystallization.[9]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-protection of substrates analogous to this compound. This data can be used as a reference for optimizing the protection of the target molecule.

Table 1: N-Boc Protection of Analogous Amines

SubstrateBoc ReagentBaseSolventTime (h)Temp (°C)Yield (%)
3-Amino-3-(4-cyanophenyl)propanoic acidBoc₂ONaHCO₃Dioxane/H₂O24RT65
General AminesBoc₂O-Water/Acetone0.5-2RT90-98
Amino AcidsBoc₂ONaOHTHF/H₂O12RT>90

Table 2: N-Cbz Protection of Analogous Amines

SubstrateCbz ReagentBaseSolventTime (h)Temp (°C)Yield (%)
3-Amino-3-phenylpropionateCbz-ClBasic conditions----
GlycineCbz-ClNa₂CO₃H₂O2-40-RT>90
BenzylamineCbz-ClEt₃NCH₂Cl₂-0-RT~98

Table 3: N-Fmoc Protection of Analogous Amines

SubstrateFmoc ReagentBaseSolventTime (h)Temp (°C)Yield (%)
3-Amino-3-(4-cyanophenyl)propanoic acidFmoc-OSuNaHCO₃Acetone/H₂O>120-RT58[9]
General AminesFmoc-Cl-H₂O0.3-46080-95[10]
Amino AcidsFmoc-Cl-H₂O/EtOH-60-[10]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

N_Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Base cool Cool to 0 °C start->cool 1 add_boc Add Boc₂O Solution cool->add_boc 2 react Stir at RT (12-24h) add_boc->react 3 remove_solvent Remove Organic Solvent react->remove_solvent 4 acidify Acidify with 1M HCl remove_solvent->acidify 5 extract Extract with EtOAc acidify->extract 6 wash_dry Wash, Dry & Concentrate extract->wash_dry 7 end N-Boc Protected Product wash_dry->end 8

Caption: N-Boc Protection Workflow.

N_Cbz_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Base cool Cool to 0 °C start->cool 1 add_cbz Add Cbz-Cl cool->add_cbz 2 react Stir at RT (2-4h) add_cbz->react 3 wash_ether Wash with Diethyl Ether react->wash_ether 4 acidify Acidify with 1M HCl wash_ether->acidify 5 extract Extract with EtOAc acidify->extract 6 wash_dry_conc Wash, Dry & Concentrate extract->wash_dry_conc 7 end N-Cbz Protected Product wash_dry_conc->end 8

Caption: N-Cbz Protection Workflow.

N_Fmoc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Base cool Cool to 0 °C start->cool 1 add_fmoc Add Fmoc-Cl cool->add_fmoc 2 react Stir at 0 °C to RT (overnight) add_fmoc->react 3 remove_solvent Remove Organic Solvent react->remove_solvent 4 acidify Acidify with 1M HCl remove_solvent->acidify 5 extract Extract with EtOAc acidify->extract 6 dry_conc Dry & Concentrate extract->dry_conc 7 end N-Fmoc Protected Product dry_conc->end 8

Caption: N-Fmoc Protection Workflow.

References

Troubleshooting & Optimization

Overcoming solubility issues of 3-(4-Aminomethyl-phenyl)-propionic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 3-(4-Aminomethyl-phenyl)-propionic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents?

A1: The poor solubility of this compound in many organic solvents stems from its zwitterionic nature . The molecule contains both a basic primary amine (-CH₂-NH₂) and an acidic carboxylic acid (-COOH) group. In its solid state or near a neutral pH, the acidic proton transfers to the basic amine, creating a molecule with both a positive charge (ammonium, -CH₂-NH₃⁺) and a negative charge (carboxylate, -COO⁻). This high degree of polarity and strong intermolecular ionic interactions make it behave more like a salt, favoring dissolution in polar solvents like water but exhibiting very low solubility in less polar or non-polar organic solvents.

Q2: What are the general physicochemical properties of this compound?

A2: Specific experimental data for this compound is not widely published. However, we can infer properties from the closely related analog, 3-(4-Aminophenyl)propionic acid, which shares key functional groups.

Table 1: Physicochemical Properties of Analog 3-(4-Aminophenyl)propionic acid

Property Value Source
Molecular Formula C₉H₁₁NO₂ [1]
Molecular Weight 165.19 g/mol
Physical Form Solid
Melting Point 133-137 °C [2]

| Linear Formula | H₂NC₆H₄CH₂CH₂CO₂H |[2] |

Disclaimer: The data above is for the analog 3-(4-Amino phenyl)propionic acid. The user's compound, 3-(4-Aminomethyl -phenyl)-propionic acid (C₁₀H₁₃NO₂), will have a slightly higher molecular weight (179.22 g/mol ) and potentially different, but functionally similar, physicochemical properties.

Q3: What simple, initial steps can I take to improve solubility?

A3: Before attempting chemical modifications, optimizing your solvent system is the first step.

  • Select a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are often the best initial choices for dissolving zwitterionic compounds.

  • Use a Co-solvent System: Adding a small percentage of a highly polar solvent (like DMSO) to a less polar bulk solvent can significantly improve solubility.[3]

  • Apply Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming and stirring can aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.[4]

Table 2: Qualitative Solubility Expectations in Common Organic Solvents

Solvent Class Examples Expected Solubility Rationale
Polar Aprotic DMSO, DMF, NMP Moderate to High Can solvate both positive and negative poles of the zwitterion.
Polar Protic Methanol, Ethanol Low to Moderate Can hydrogen bond, but may not be polar enough to overcome crystal lattice energy.
Ethers THF, Diethyl Ether Very Low Insufficient polarity to dissolve the salt-like zwitterion.
Hydrocarbons Hexane, Toluene Insoluble Non-polar nature cannot overcome the compound's high polarity.

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Low polarity and poor hydrogen bonding capability. |

Q4: How can I use chemical modification to enhance organic solvent solubility?

A4: When solvent optimization is insufficient, chemically modifying the polar functional groups is a highly effective strategy. The goal is to mask the charge centers, thereby reducing polarity and increasing lipophilicity. Two primary methods are the prodrug approach (derivatization) and hydrophobic ion pairing.

  • Prodrug/Derivatization Approach: This involves forming a covalent bond to temporarily mask one or both of the polar groups.[5][6] A common strategy is to convert the carboxylic acid to an ester or the amine to an amide or carbamate. This neutralizes the charge and dramatically increases solubility in organic solvents.[7][8]

  • Hydrophobic Ion Pairing (HIP): This technique forms a neutral complex by pairing the charged groups of your molecule with oppositely charged, lipophilic counter-ions.[9][10] This ion-pair is held together by electrostatic attraction and behaves like a single, neutral, and more lipophilic entity that is soluble in organic solvents.[11]

Troubleshooting Workflows & Mechanisms

The following diagrams illustrate the decision-making process and mechanisms for enhancing solubility.

G cluster_0 start Start: Compound is Insoluble in Target Organic Solvent solvent Step 1: Solvent Optimization (Try DMSO, DMF, Co-solvents, Heat) start->solvent check1 Is Solubility Sufficient? solvent->check1 check2 Is Reversible Modification Acceptable? check1->check2 No end_s Success: Compound Solubilized check1->end_s Yes hip Step 2: Hydrophobic Ion Pairing (HIP) (Reversible, Non-covalent) hip->end_s check2->hip Yes deriv Step 3: Prodrug/Derivatization (Irreversible, Covalent) check2->deriv No deriv->end_s end_f Re-evaluate Strategy

Caption: Logical workflow for troubleshooting solubility issues.

Caption: Mechanism of Hydrophobic Ion Pairing (HIP).

G parent Zwitterion (Poor Organic Solubility) -COOH / -NH₂ reagent + Esterification Reagent (e.g., MeOH, H⁺) prodrug Ester Prodrug (High Organic Solubility) -COOMe / -NH₂ reagent->prodrug Covalent Modification

Caption: The prodrug strategy via esterification.

Experimental Protocols

Protocol 1: Solubility Enhancement via Derivatization (Fischer Esterification)

This protocol describes the conversion of the carboxylic acid to a methyl ester, which significantly increases solubility in solvents like Dichloromethane (DCM), Ethyl Acetate, and THF.

Objective: To synthesize this compound methyl ester.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Suspend 1.0 equivalent of this compound in anhydrous methanol (approx. 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2 equivalents) dropwise over 15 minutes. Alternatively, cautiously add concentrated sulfuric acid (0.1 equivalents).

  • Reaction: Remove the ice bath, attach a condenser, and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of methanol used).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester product.

  • Purification: The resulting ester can be purified by column chromatography if necessary. The product should now be readily soluble in a range of common organic solvents.

Protocol 2: Solubility Enhancement via Hydrophobic Ion Pairing (HIP)

This protocol outlines a general method to form a lipophilic ion-pair, rendering the compound soluble in non-polar organic solvents.

Objective: To form a soluble ion-pair complex of this compound in an organic solvent.

Materials:

  • This compound

  • Lipophilic counter-ion (see Table 3)

  • Deionized water

  • Target organic solvent (e.g., Dichloromethane, n-octanol)

  • Vortex mixer, centrifuge

Table 3: Potential Counter-ions for Hydrophobic Ion Pairing

Counter-ion Type Example Target Functional Group
Anionic (Lipophilic Acid) Oleic Acid, Docusate (DOSS) Protonated Amine (-NH₃⁺)

| Cationic (Lipophilic Base) | Didecyldimethylammonium (DDAC) | Deprotonated Carboxylate (-COO⁻) |

Procedure:

  • Aqueous Preparation: Prepare an aqueous stock solution of your compound. Adjust the pH to fully protonate the target group. For pairing with an anionic counter-ion like docusate, adjust the pH to < 7 to ensure the aminomethyl group is protonated (-NH₃⁺).

  • Counter-ion Preparation: Prepare a solution of the lipophilic counter-ion (e.g., sodium docusate) in the target organic solvent (e.g., DCM) at an equimolar concentration to your compound.

  • Ion-Pair Formation & Extraction:

    • Combine equal volumes of the aqueous solution of your compound and the organic solution of the counter-ion in a vial.

    • Vortex vigorously for 2-5 minutes to facilitate the ion exchange and partitioning of the resulting neutral complex into the organic phase.

    • Allow the layers to separate. Centrifuge briefly if an emulsion forms.

  • Analysis: Carefully collect the organic layer. The this compound is now solubilized in the organic solvent as a neutral ion-pair complex. The concentration in the organic phase can be quantified by HPLC or UV-Vis spectroscopy after solvent evaporation and redissolution in a suitable mobile phase. This method is particularly useful for extraction and formulation purposes.[9][11]

References

Technical Support Center: Purification of 3-(4-Aminomethyl-phenyl)-propionic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Aminomethyl-phenyl)-propionic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format, providing actionable solutions to overcome experimental challenges.

Problem Question Possible Causes Solutions
Low or No Crystal Formation I've followed the cooling procedure, but no crystals have formed. What should I do?The solution is not sufficiently supersaturated. Impurities are inhibiting crystallization. The cooling process is too rapid.- Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound if available. - Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again. - Optimize Cooling: Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before transferring it to an ice bath.
"Oiling Out" My compound is separating as an oil instead of forming solid crystals. How can I fix this?The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated to a very high degree. The presence of significant impurities can lower the melting point of the mixture.- Adjust Solvent System: If using a single solvent, try switching to a solvent with a lower boiling point. For mixed solvent systems, add a small amount of the "good" solvent (in which the compound is more soluble) to the hot mixture to reduce the supersaturation level before cooling. - Lower the Cooling Temperature: Sometimes, cooling the oiled-out mixture to a much lower temperature (e.g., in a dry ice/acetone bath) can induce solidification. The resulting solid can then be recrystallized again from a more suitable solvent system. - Trituration: If an oil persists, remove the solvent under reduced pressure and attempt to solidify the oil by triturating (grinding) it with a poor solvent in which the compound is insoluble.
Poor Recovery/Low Yield After recrystallization, my final yield of pure product is very low. How can I improve it?Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration.- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product. - Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Colored Impurities in Crystals The final crystals have a noticeable color, indicating the presence of impurities. How can I remove them?Colored impurities from the synthesis are co-precipitating with the product.- Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly. - Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Product Purity is Still Low I've recrystallized the compound, but analytical data (e.g., NMR, HPLC) shows it is still impure. What's wrong?The chosen solvent system is not effective at separating the specific impurities present. The impurities have very similar solubility profiles to the desired product.- Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system that provides a large difference in solubility for the product between hot and cold conditions, while keeping impurities soluble at all temperatures, is ideal. - Consider an Alternative Purification Method: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Due to its zwitterionic nature (containing both an acidic carboxylic acid group and a basic amino group), this compound has moderate to high polarity. A mixture of a polar protic solvent and water is often a good starting point. An ethanol/water or isopropanol/water mixture is highly recommended. The general procedure involves dissolving the crude product in the minimum amount of the hot alcohol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: How can I estimate the correct ratio of solvents for a mixed-solvent recrystallization?

A2: A preliminary small-scale test is the most effective way. In a test tube, dissolve a small amount of your crude product in a few drops of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., hot water) dropwise until you observe persistent cloudiness. This will give you a rough estimate of the optimal solvent ratio.

Q3: What are the most likely impurities in my crude this compound?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the catalytic hydrogenation of 3-(4-cyanophenyl)propionic acid. Potential impurities from this process could include:

  • Unreacted starting material: 3-(4-cyanophenyl)propionic acid.

  • Partially reduced intermediates.

  • Byproducts from side reactions. If another route, such as reductive amination of 4-(2-carboxyethyl)benzaldehyde, is used, potential impurities could include the starting aldehyde and any byproducts from the imine formation and reduction steps.

Q4: Can I use a single solvent for the recrystallization?

A4: It is possible, but often a mixed solvent system provides better purification for zwitterionic compounds like this. A good single solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For this compound, water might be a suitable single solvent, although its high polarity might lead to high solubility even at room temperature, resulting in lower yields.

Q5: How do I properly dry the purified crystals?

A5: After collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent, they should be dried thoroughly. Air drying on the filter paper for a short period is a good start. For complete drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, start by adding 5-10 mL of ethanol.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil. Add more ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a funnel with filter paper and a receiving flask. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Addition of Anti-solvent: Reheat the clear filtrate to boiling. Slowly add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (using the approximate ratio determined in step 5) to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes to remove the bulk of the solvent. Then, transfer the crystals to a clean, pre-weighed watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is obtained.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25 °C (Estimated)Solubility at Boiling Point (Estimated)
WaterSparingly SolubleSoluble
EthanolSlightly SolubleFreely Soluble
MethanolSlightly SolubleFreely Soluble
IsopropanolSparingly SolubleSoluble
AcetoneVery Slightly SolubleSparingly Soluble
Ethyl AcetateInsolubleVery Slightly Soluble
HexaneInsolubleInsoluble

Note: This data is estimated based on the chemical structure and properties of similar compounds. Experimental verification is recommended.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point dissolve->add_antisolvent No hot_filtration->add_antisolvent Yes clarify Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Impure start->impure_product solution1 Scratch Flask / Add Seed Crystal no_crystals->solution1 Not Supersaturated? solution2 Concentrate Solution no_crystals->solution2 Too Dilute? solution3 Adjust Solvent System oiling_out->solution3 High BP Solvent? solution4 Lower Cooling Temperature oiling_out->solution4 High Supersaturation? solution5 Use Less Solvent low_yield->solution5 Too Much Solvent? solution6 Wash with Cold Solvent low_yield->solution6 Improper Washing? solution7 Use Activated Charcoal impure_product->solution7 Colored Impurities? solution8 Change Solvent System impure_product->solution8 Persistent Impurities?

Caption: Troubleshooting decision tree for common recrystallization issues.

Identifying and minimizing side reactions in 3-(4-Aminomethyl-phenyl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and its primary challenge?

A common and efficient method is the catalytic hydrogenation of 3-(4-Cyanophenyl)-propionic acid. The primary challenge in this synthesis is controlling the reduction conditions to selectively form the primary amine without inducing side reactions.[1] Depending on the catalyst, solvent, and reaction conditions, side products such as secondary and tertiary amines can form.[1]

Q2: My reaction is producing significant amounts of a secondary amine byproduct, bis(4-(2-carboxyethyl)benzyl)amine. How can I prevent this?

The formation of secondary amines occurs when the initially formed primary amine attacks an intermediate imine species during the reduction of the nitrile.[1] To minimize this, consider the following adjustments:

  • Catalyst Choice : Use catalysts known for high selectivity towards primary amines, such as Raney nickel or cobalt boride.[1]

  • Solvent System : Performing the reaction in an acidic medium or with the addition of ammonia can suppress secondary amine formation. Ammonia competes for the reactive intermediate, thereby reducing the likelihood of the product amine reacting.

  • Reaction Conditions : Lowering the reaction temperature and pressure can sometimes favor the formation of the primary amine.

Q3: I am observing the reduction of the carboxylic acid group to an alcohol. How can I avoid this?

Reduction of the carboxylic acid is a potential side reaction, especially when using very strong reducing agents like Lithium Aluminium Hydride (LiAlH₄).[2][3] While LiAlH₄ is effective for nitrile reduction, it is often too reactive for substrates containing sensitive functional groups like carboxylic acids.

Recommended Solutions:

  • Catalytic Hydrogenation : This is the preferred method as catalysts like Palladium on carbon (Pd/C) or Raney Nickel will typically not reduce a carboxylic acid under standard conditions for nitrile reduction.[1][4]

  • Protecting Groups : If a strong hydride reagent is necessary for other reasons, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to reduction. The ester is generally more resistant to reduction by certain reagents compared to the carboxylic acid and can be hydrolyzed back to the acid post-reduction.

Q4: My yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

Low conversion can be attributed to several factors:

  • Catalyst Inactivation : The catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents. The catalyst itself may also be old or deactivated.

  • Insufficient Hydrogen Pressure : For catalytic hydrogenations, the pressure of hydrogen gas is critical.[1] Ensure your system is properly sealed and that the pressure is maintained at the recommended level for the duration of the reaction.

  • Inadequate Mixing : In heterogeneous catalysis (e.g., Pd/C), efficient stirring is crucial to ensure proper contact between the catalyst, substrate, and hydrogen.

  • Reaction Time/Temperature : The reaction may not have been run for a sufficient amount of time or at an optimal temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Troubleshooting Guide: Side Reaction Minimization

This section provides a systematic approach to identifying and mitigating common side reactions.

Identifying Side Products
Observed Issue Potential Side Product Identification Method Cause
Unexpected peak in NMR/MS with higher mass.Secondary Amine: bis(4-(2-carboxyethyl)benzyl)amineMass Spectrometry (MS), ¹H NMRProduct amine reacting with imine intermediate.[1]
Unexpected peak in NMR/MS with lower mass.Alcohol: 3-(4-Aminomethyl-phenyl)-propan-1-ol¹H NMR (disappearance of COOH proton), IR (O-H stretch)Over-reduction of the carboxylic acid group.[5]
Broad peaks or polymer precipitation.Polyamide FormationInsoluble material, broad NMR signalsIntermolecular amide bond formation between molecules.
Minimizing Side Reactions: A Workflow

A logical workflow can help diagnose and solve issues related to side reactions during the synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solution Implementation start Low Yield or Impure Product analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze side_product Side Product Identified? analyze->side_product incomplete Incomplete Reaction? side_product->incomplete No secondary_amine Secondary Amine? side_product->secondary_amine Yes check_catalyst Check Catalyst Activity & Purity of Reagents incomplete->check_catalyst Yes node_ir1 Purify Starting Materials incomplete->node_ir1 node_ir2 Use Fresh Catalyst incomplete->node_ir2 acid_reduction Acid Reduction? secondary_amine->acid_reduction No node_sa1 Add Ammonia or Use Acidic Solvent secondary_amine->node_sa1 node_sa2 Change Catalyst (e.g., Raney Ni) secondary_amine->node_sa2 node_ar1 Use Selective Method (e.g., Catalytic Hydrogenation) acid_reduction->node_ar1 Yes node_ar2 Protect Carboxylic Acid (e.g., Esterification) acid_reduction->node_ar2 Yes optimize Optimize Reaction & Re-run acid_reduction->optimize No check_conditions Verify H2 Pressure, Temperature & Time check_catalyst->check_conditions If catalyst is OK check_catalyst->node_ir1 check_catalyst->node_ir2 node_cc1 Increase H2 Pressure check_conditions->node_cc1 node_cc2 Increase Reaction Time check_conditions->node_cc2 node_sa1->optimize node_sa2->optimize node_ar1->optimize node_ar2->optimize node_ir1->optimize node_ir2->optimize node_cc1->optimize node_cc2->optimize

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 3-(4-Cyanophenyl)-propionic acid

This protocol is optimized for the selective reduction of the nitrile group to a primary amine while preserving the carboxylic acid functionality.

Materials:

  • 3-(4-Cyanophenyl)-propionic acid

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Ethanol (EtOH), reagent grade

  • Hydrochloric Acid (HCl), concentrated

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar high-pressure reaction vessel

Procedure:

  • In a suitable high-pressure vessel, dissolve 3-(4-Cyanophenyl)-propionic acid (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (0.05 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add concentrated HCl (1.1 eq) to the mixture. The acidic conditions help to prevent the formation of secondary amine byproducts.

  • Seal the reaction vessel and purge it several times with H₂ gas.

  • Pressurize the vessel with H₂ to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, this compound hydrochloride.

  • The crude product can be purified by recrystallization from an ethanol/ether mixture.

Visualization of the Main and Side Reaction Pathways

The following diagram illustrates the desired reaction pathway and the formation of the common secondary amine side product.

reaction_pathway start 3-(4-Cyanophenyl)-propionic acid intermediate Imine Intermediate start->intermediate + 2[H] (Catalyst) product This compound (Desired Product) intermediate->product + 2[H] (Catalyst) side_product Secondary Amine Byproduct intermediate->side_product + Product Amine - NH3 product->side_product + Imine Intermediate - NH3

Caption: Main reaction and side product formation pathways.

References

Technical Support Center: Optimizing Coupling Reactions for 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3-(4-Aminomethyl-phenyl)-propionic acid. Due to its bifunctional nature, possessing both a primary amine and a carboxylic acid, this molecule requires careful consideration of reaction conditions to ensure selective coupling and prevent unwanted side reactions such as self-polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in coupling reactions?

The main challenge arises from its bifunctional nature. The presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule can lead to self-polymerization under standard coupling conditions. To achieve a selective reaction with a target molecule, one of the functional groups on this compound must be temporarily protected.

Q2: What is an orthogonal protection strategy and why is it important for this molecule?

An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.[1][2] For this compound, you might protect the amine group with a base-labile group (e.g., Fmoc) and the carboxylic acid with an acid-labile group (e.g., a t-butyl ester).[3] This allows for the selective deprotection and reaction of one group while the other remains protected, preventing self-reaction.[1]

Q3: Which coupling reagents are recommended for coupling the carboxylic acid of this compound to a primary amine?

Commonly used and effective coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like NHS (N-hydroxysuccinimide) or HOBt (1-Hydroxybenzotriazole), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4][5] HATU is known for its high efficiency and ability to suppress racemization.[6]

Q4: What are the optimal pH conditions for EDC/NHS coupling reactions?

EDC/NHS coupling is a two-step process with different optimal pH ranges for each step.[4]

  • Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[7][8] MES buffer is commonly recommended for this step.[7]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine is most effective at a pH of 7.2 to 8.5.[4][8] Buffers such as phosphate-buffered saline (PBS) are suitable for this stage.[7]

Q5: How can I monitor the progress of my coupling reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Citation
Inactive Coupling Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.[4]
Suboptimal pH Ensure the pH is optimized for each step of the reaction. For EDC/NHS coupling, use an acidic pH (4.5-6.0) for carboxyl activation and a neutral to slightly basic pH (7.2-8.5) for amine coupling.[4][7]
Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction. Use non-amine and non-carboxylate buffers like MES and PBS.[4]
Hydrolysis of Activated Ester The activated NHS ester can hydrolyze in aqueous solutions. Perform the coupling step promptly after the activation step.[4]
Self-Polymerization The unprotected bifunctional starting material is reacting with itself. Implement an orthogonal protection strategy. Protect either the amine (e.g., with a Boc or Fmoc group) or the carboxylic acid (e.g., as a methyl or t-butyl ester) before proceeding with the coupling reaction.[1][9]
Steric Hindrance If coupling to a bulky amine, consider using a more powerful coupling reagent like HATU or extending the reaction time.[6]
Issue 2: Presence of Multiple Impurities in the Final Product
Potential Cause Recommended Solution Citation
Side Reactions with Coupling Reagent Excess HBTU or HATU can react with the unprotected N-terminus of a peptide, leading to a guanidinyl capping group. Use the coupling reagent in near-equimolar amounts relative to the carboxylic acid.[5]
Racemization Carbodiimide activation can sometimes lead to partial racemization. The addition of HOBt or HOAt can minimize this side reaction. HATU is particularly effective at suppressing racemization.[5][6]
Formation of Dicyclohexylurea (DCU) with DCC If using DCC as the coupling reagent, the DCU byproduct is often insoluble and can contaminate the product. If possible, switch to a water-soluble carbodiimide like EDC, where the urea byproduct can be removed by aqueous extraction.[5]
Incomplete Deprotection (if using a protection strategy) If a protecting group was used, ensure its complete removal in the final step. This can be checked by appropriate analytical methods (e.g., ninhydrin test for free amines).

Experimental Protocols

General Protocol for EDC/NHS Coupling of N-Protected this compound

This protocol assumes the amine group of this compound has been protected (e.g., as N-Boc or N-Fmoc).

  • Reagent Preparation :

    • Allow EDC and NHS to equilibrate to room temperature before opening the vials.

    • Prepare fresh solutions of EDC and NHS in an appropriate activation buffer (e.g., MES at pH 5.5) immediately before use. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the N-protected this compound.[7]

  • Activation of Carboxylic Acid :

    • Dissolve the N-protected this compound in the activation buffer.

    • Add the freshly prepared EDC/NHS solution to the carboxylic acid solution.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the active NHS ester.[7]

  • Coupling to the Amine :

    • In a separate vessel, dissolve the amine-containing molecule in a suitable coupling buffer (e.g., PBS at pH 7.4).

    • Add the activated NHS-ester solution to the amine solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching and Purification :

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer like Tris or glycine, or by adding hydroxylamine.

    • Purify the final product using an appropriate chromatographic technique (e.g., silica gel chromatography or reverse-phase HPLC).

General Protocol for HATU-mediated Coupling
  • Reaction Setup :

    • In a reaction vessel, dissolve the N-protected this compound (1 equivalent), HATU (1.1 equivalents), and the amine to be coupled (1.2 equivalents) in an aprotic solvent such as DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.[10]

  • Reaction :

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.

  • Workup and Purification :

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

Data Presentation

Table 1: Recommended Molar Ratios for Common Coupling Reagents

Coupling ReagentCarboxylic AcidAmineBase (e.g., DIPEA)Additive (e.g., HOBt/NHS)
EDC/NHS 1 eq.1.1 - 1.5 eq.-1.1 - 1.5 eq.
HATU 1 eq.1.1 - 1.2 eq.2 - 3 eq.-
PyBOP 1 eq.1.2 eq.1.5 - 2 eq.(Optional) 1.2 eq. HOBt

Table 2: Common Solvents for Coupling Reactions

SolventCoupling Reagent SuitabilityNotes
N,N-Dimethylformamide (DMF) EDC/NHS, HATU, PyBOPMost common and effective solvent for peptide coupling.
Dichloromethane (DCM) EDC/NHS, PyBOPGood for many small molecule couplings.
Acetonitrile (ACN) EDC/NHS, HATUCan be a suitable alternative to DMF.
Aqueous Buffers (e.g., MES, PBS) EDC/NHSNecessary for bioconjugation reactions with proteins or other water-soluble biomolecules.

Visualizations

experimental_workflow cluster_protection Step 1: Protection (if necessary) cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Amide Bond Formation cluster_workup Step 4: Workup & Purification cluster_deprotection Step 5: Deprotection protect Protect amine or carboxylic acid of this compound activate Dissolve protected acid in solvent Add coupling reagent (e.g., EDC/NHS or HATU) and base (if needed) protect->activate Proceed to activation couple Add amine component to the activated acid solution activate->couple Add amine workup Quench reaction Aqueous workup Purify by chromatography couple->workup Reaction complete deprotect Remove protecting group under specific conditions workup->deprotect If protection was used

Caption: General experimental workflow for coupling this compound.

troubleshooting_workflow start Low or No Product Yield check_reagents Are coupling reagents fresh and active? start->check_reagents check_ph Is the pH optimal for activation and coupling? check_reagents->check_ph Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_polymerization Is self-polymerization possible? check_ph->check_polymerization Yes solution_ph Adjust pH for each step check_ph->solution_ph No check_impurities Are there competing nucleophiles in the buffer? check_polymerization->check_impurities No solution_protection Implement orthogonal protection strategy check_polymerization->solution_protection Yes solution_buffer Use non-competing buffers (MES, PBS) check_impurities->solution_buffer Yes

Caption: Troubleshooting decision tree for low yield in coupling reactions.

References

Troubleshooting low yields in the synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid and its derivatives. The content is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low overall yield in my synthesis of this compound. What are the common pitfalls in the synthetic route?

A low overall yield can result from suboptimal conditions in one or more steps of the synthesis. A common and effective synthetic route involves two key stages: the formation of a cyano-intermediate, 3-(4-cyanophenyl)propanoic acid, followed by its reduction to the final amino acid. Each stage has potential challenges that can impact your yield.

For the initial step, the synthesis of 3-(4-cyanophenyl)propanoic acid, a Wittig or Horner-Wadsworth-Emmons reaction is often employed. This is followed by the reduction of the nitrile group. Below is a troubleshooting guide addressing issues that may arise in both stages.

Stage 1: Synthesis of 3-(4-Cyanophenyl)propanoic Acid Intermediates

A common route to 3-(4-cyanophenyl)propanoic acid is via a Wittig-type reaction using 4-cyanobenzaldehyde as a starting material to form an unsaturated intermediate, which is then reduced.

Troubleshooting the Wittig/Horner-Wadsworth-Emmons Reaction

Q2: My Wittig reaction to produce the cinnamic acid precursor is giving a low yield. What are the likely causes?

Low yields in Wittig reactions can often be attributed to issues with the ylide formation or the reaction conditions. Here are some common causes and solutions:

  • Inefficient Ylide Formation: The phosphonium ylide must be successfully generated for the reaction to proceed.

    • Base Selection: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. For stabilized ylides, weaker bases such as potassium carbonate may suffice.[1][2]

    • Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[3]

  • Side Reactions: Aldehyd starting materials can be prone to side reactions.

    • Aldol Condensation: If the aldehyde can enolize, self-condensation can occur as a competing reaction.

    • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation.

  • Steric Hindrance: Sterically hindered aldehydes or ketones may react slowly, leading to lower yields. In such cases, the Horner-Wadsworth-Emmons reaction is a preferred alternative.[4][5]

Q3: I am observing the formation of unexpected byproducts in my Wittig reaction. What could they be?

The primary byproduct of a Wittig reaction is triphenylphosphine oxide. Its efficient removal is crucial for obtaining a pure product. Other byproducts can arise from side reactions of the starting materials or intermediates. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) can help in identifying the point at which byproduct formation becomes significant.

Stage 2: Reduction of 3-(4-Cyanophenyl)propanoic Acid

The reduction of the nitrile group to a primary amine is a critical step. Both catalytic hydrogenation and chemical reducing agents can be employed.

Troubleshooting the Nitrile Reduction

Q4: My nitrile reduction is resulting in a low yield of the desired primary amine. What are the potential issues?

Low yields in nitrile reductions are often due to incomplete reaction or the formation of secondary and tertiary amine byproducts.[6]

  • Incomplete Reaction:

    • Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on Carbon) may be deactivated. Ensure you are using a fresh, active catalyst.[6]

    • Insufficient Reducing Agent: When using chemical hydrides like Lithium Aluminum Hydride (LiAlH₄), ensure a sufficient molar excess is used.

  • Formation of Side Products: The intermediate imine formed during the reduction can react with the product amine to form secondary and tertiary amines.

    • Ammonia Addition: The addition of ammonia to the reaction mixture when using catalytic hydrogenation can help suppress the formation of secondary and tertiary amines.[7]

    • Reaction Conditions: Optimizing temperature and pressure is crucial. High temperatures and pressures can sometimes favor over-alkylation.

Parameter Effect on Yield/Selectivity Troubleshooting Recommendation
Catalyst The choice of catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) significantly impacts selectivity towards the primary amine.[6]Screen different catalysts to find the optimal one for your specific substrate.
Solvent The solvent can influence catalyst activity and substrate solubility.Test a range of solvents (e.g., methanol, ethanol, THF) to find the most effective one.
Temperature Higher temperatures can increase reaction rate but may also promote side reactions.Optimize the temperature to balance reaction rate and selectivity.
Pressure (H₂) Higher hydrogen pressure generally increases the rate of hydrogenation.Adjust the hydrogen pressure to ensure complete reduction without promoting side reactions.
Additives Bases (e.g., ammonia, NaOH) can suppress the formation of secondary and tertiary amines.[6]Consider the addition of a base to improve selectivity for the primary amine.

Purification Challenges

Q5: I am struggling to purify the final product, this compound. What purification strategies are effective for this zwitterionic compound?

The zwitterionic nature of the final product can make purification challenging due to its low solubility in many organic solvents.

  • Crystallization: Recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or isopropanol, can be effective. The pH of the solution can be adjusted to the isoelectric point of the amino acid to minimize its solubility and induce crystallization.[8]

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The zwitterionic product can be bound to a cation-exchange resin and then eluted by changing the pH or ionic strength of the eluent.[3]

  • Reverse-Phase Chromatography: While less common for highly polar zwitterions, reverse-phase chromatography can sometimes be used with appropriate mobile phase modifiers (e.g., trifluoroacetic acid or formic acid) to improve retention and separation.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Cyanophenyl)propanoic Acid via Horner-Wadsworth-Emmons Reaction
  • Ylide Generation: To a suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of 4-cyanobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain ethyl (E)-3-(4-cyanophenyl)acrylate.

  • Hydrolysis and Reduction: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water), followed by reduction of the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 3-(4-cyanophenyl)propanoic acid.

Protocol 2: Reduction of 3-(4-Cyanophenyl)propanoic Acid to this compound
  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(4-cyanophenyl)propanoic acid (1.0 eq.) in a suitable solvent such as methanol containing ammonia (e.g., a 7N solution in methanol).[7]

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (typically 5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Wittig_HWE Wittig or Horner-Wadsworth-Emmons Reaction 4-Cyanobenzaldehyde->Wittig_HWE Unsaturated_Intermediate 3-(4-Cyanophenyl)acrylic acid derivative Wittig_HWE->Unsaturated_Intermediate Reduction1 Catalytic Hydrogenation (Double Bond) Unsaturated_Intermediate->Reduction1 Cyano_Intermediate 3-(4-Cyanophenyl)propanoic acid Reduction1->Cyano_Intermediate Reduction2 Nitrile Reduction (e.g., Catalytic Hydrogenation or LiAlH4) Cyano_Intermediate->Reduction2 Final_Product 3-(4-Aminomethyl-phenyl)-propionic acid Reduction2->Final_Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products->incomplete_reaction No modify_workup Modify Workup/Purification side_products->modify_workup Yes purification_loss Investigate Purification Step incomplete_reaction->purification_loss No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes purification_loss->modify_workup end Improved Yield optimize_conditions->end modify_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: HPLC Purification of 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the successful HPLC purification of 3-(4-Aminomethyl-phenyl)-propionic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Recommended HPLC Purification Methods

The selection of an appropriate HPLC method depends on the specific purification goal, such as primary purification, impurity profiling, or chiral separation. Below are recommended starting protocols.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This is the most common method for the primary purification of the target compound. It separates molecules based on their hydrophobicity.

Experimental Protocol:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

  • Elution: Run the gradient program as detailed in the table below.

  • Detection & Fraction Collection: Monitor the elution profile at the specified UV wavelength. Collect fractions corresponding to the main peak of interest.

  • Post-Run Wash: After the elution is complete, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.

Data Presentation: RP-HPLC Parameters

ParameterConditionRationale / Notes
Column Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18Newcrom R1 has low silanol activity, which is beneficial for polar compounds.[2] A standard end-capped C18 is also a good starting point.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of residual silanol groups on the stationary phase, improving peak shape.[1][2] Formic acid is preferred for MS compatibility.[2]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier for reversed-phase chromatography.
Gradient Program 5% to 95% B over 20 minutesA typical gradient for screening and purification. This can be optimized for better resolution or faster run times.
Flow Rate 1.0 mL/minStandard analytical flow rate. This can be scaled for preparative columns.
Column Temperature 25-30 °COperating at a controlled temperature ensures retention time reproducibility.
Detection UV at 230 nm or 254 nmAromatic compounds like this typically show strong absorbance at these wavelengths.[3][4]
Method 2: Chiral HPLC for Enantiomeric Separation

If the synthesis of this compound can result in enantiomers, a chiral separation method is necessary to isolate the desired stereoisomer.

Experimental Protocol:

  • Column Equilibration: Equilibrate the chiral stationary phase (CSP) with the normal-phase mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like hexane/isopropanol. The concentration should be low enough to avoid overloading the chiral column.

  • Injection: Inject the prepared sample.

  • Elution: Perform an isocratic elution using the conditions specified in the table.

  • Detection: Monitor the separation at the appropriate UV wavelength. The two enantiomers should elute as separate peaks.

Data Presentation: Chiral HPLC Parameters

ParameterConditionRationale / Notes
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)These columns are widely used for separating a broad range of chiral compounds, including arylpropionic acid derivatives.[5][6]
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10 + 0.1% TFA)A common normal-phase eluent for chiral separations.[6] TFA is often added as a modifier to improve the peak shape of acidic or basic compounds.
Elution Mode IsocraticIsocratic elution is typically preferred for chiral separations to maximize resolution.
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for analytical chiral columns.
Column Temperature 25 °CTemperature can significantly affect chiral separations; maintaining a constant temperature is critical.[5]
Detection UV at 210 nm or 230 nmWavelengths are chosen to maximize the signal for the analyte.[6]

Visual Guides and Workflows

G HPLC Purification General Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_post Post-Run A Sample Dissolution & Filtration C System & Column Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Sample Injection C->D E Gradient Elution / Chromatographic Run D->E F UV Peak Detection E->F G Fraction Collection F->G H Analysis of Fractions (e.g., LC-MS) G->H I Solvent Evaporation & Product Isolation H->I

Caption: A logical workflow for the HPLC purification process.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the HPLC purification of polar, ionizable compounds like this compound.

Q1: Why is my peak for this compound tailing severely?

A: Peak tailing is a common issue for polar and basic compounds and is often caused by undesirable secondary interactions between the analyte and the stationary phase.[1] The primary cause is typically the interaction of the basic aminomethyl group with acidic silanol groups (Si-OH) on the surface of silica-based columns.

Solutions:

  • Lower Mobile Phase pH: Add an acidifier like 0.1% formic acid or phosphoric acid to your aqueous mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte.[1]

  • Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped" to reduce the number of free silanol groups. Ensure your column is well-maintained.

  • Consider a Different Stationary Phase: Columns with embedded polar groups or mixed-mode columns (which combine reversed-phase and ion-exchange properties) can provide superior peak shapes for challenging compounds.[3][7]

Q2: My compound has very little or no retention on a C18 column. How can I fix this?

A: this compound is a relatively polar molecule, which can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Start your gradient with a low percentage of organic solvent (e.g., 2-5% Acetonitrile). Some C18 columns are not stable in 100% aqueous conditions ("phase collapse"), so ensure your column is aqueous-stable or use a column with an embedded polar group.[7]

  • Employ Mixed-Mode Chromatography: A mixed-mode column with cation-exchange properties can retain the compound via its protonated amine group, providing an additional retention mechanism beyond hydrophobicity.[8]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A: Unstable retention times are usually indicative of a problem with the HPLC system or mobile phase preparation rather than the column itself.[9]

Check the following:

  • Pump and Solvent Proportioning: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Try pre-mixing the mobile phase manually to see if the problem resolves.[7][9]

  • Leaks: Check for any leaks in the system, from the pump heads to the injector and column fittings.[10]

  • Column Temperature: Ensure you are using a column oven to maintain a constant temperature, as fluctuations can affect retention times.[10]

  • Mobile Phase Stability: Ensure your mobile phase is fresh and properly degassed. Buffers can precipitate or support microbial growth over time.

Q4: I am observing split or distorted peaks. What is the likely cause?

A: Split or distorted peaks can arise from several issues, often related to the sample injection or column health.

Solutions:

  • Injection Solvent: Whenever possible, dissolve your sample in the same composition as your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% DMSO or Methanol) than the mobile phase can cause peak distortion.[1][10]

  • Column Void or Clogged Frit: If all peaks in the chromatogram are distorted, it may indicate a physical problem with the column, such as a void at the column inlet or a blocked inlet frit. This may require replacing the frit or the entire column.

  • Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample to see if the peak shape improves.[1]

G Troubleshooting Peak Tailing cluster_instrumental Instrumental / Physical Issues cluster_chemical Chemical / Analyte-Specific Issues start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent front)? start->q1 i1 Possible blocked column frit, column void, or extra-column volume (e.g., bad fitting) q1->i1 Yes c1 Likely secondary interactions (e.g., silanol effects) or sample solvent mismatch q1->c1 No, only specific peaks i2 Action: Check fittings, replace column frit, or replace column i1->i2 c2 Action: Lower mobile phase pH, use end-capped/polar-embedded column, dissolve sample in initial mobile phase c1->c2

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: 3-(4-Aminomethyl-phenyl)-propionic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of 3-(4-Aminomethyl-phenyl)-propionic acid and its common derivatives. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its derivatives?

A1: Proper storage is crucial to maintain the integrity of the compound. Recommended conditions vary for the parent compound and its derivatives. Always refer to the supplier's datasheet for specific instructions. General guidelines are provided in the table below.

Q2: How can I assess the stability of my compound in a specific buffer or formulation?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your compound. This involves subjecting the compound to stress conditions (e.g., elevated temperature, different pH values, light exposure) and monitoring the appearance of degradation products and the decrease in the parent compound's concentration over time. A detailed experimental protocol for a typical HPLC stability assay is provided in the "Experimental Protocols" section.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an aromatic amino acid derivative), potential degradation pathways include:

  • Oxidation: The aminomethyl group and the aromatic ring can be susceptible to oxidation, especially in the presence of light, oxygen, and metal ions.

  • Side-chain degradation: Similar to other phenylpropionic acids, enzymatic or chemical degradation of the propionic acid side chain can occur.[1]

  • pH-dependent hydrolysis: For ester derivatives, hydrolysis back to the carboxylic acid can occur, particularly at non-neutral pH. Other pH-sensitive functional groups may also be affected.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: Avoid strong oxidizing agents, as they can degrade the molecule. For derivatives with specific functional groups (e.g., esters, Fmoc-protecting groups), be mindful of pH conditions that could cause hydrolysis or removal of the protecting group. Always perform compatibility studies with your specific formulation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Selected Derivatives

Compound NameCAS NumberRecommended Storage TemperatureAdditional Recommendations
3-(4-Aminophenyl)propionic acid2393-17-1Room temperatureKeep in a dark place, under an inert atmosphere.[2]
This compound methyl ester hydrochloride103565-40-8< -15°CStore in a tightly sealed container.[3]
(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid151911-23-8Room temperatureKeep in a dark place, under an inert atmosphere.[4]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the storage conditions of your compound. If stored improperly, the compound may have degraded. Prepare fresh solutions from a new stock of the compound and repeat the experiment.

    • Prevention: Always store the compound and its solutions according to the recommended guidelines. For solutions, it is often best to prepare them fresh or store them at -20°C or -80°C for short periods.

  • Possible Cause 2: Incorrect Solution Concentration.

    • Troubleshooting Step: Re-measure the concentration of your stock solution using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

    • Prevention: Ensure accurate weighing of the compound and use calibrated equipment.

Problem 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: The new peaks may be degradation products. Compare the chromatograms of freshly prepared samples with those that have been stored or subjected to experimental conditions.

    • Prevention: Use a stability-indicating HPLC method to track the formation of impurities over time.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Check all solvents, buffers, and reagents for contamination. Run a blank injection (containing only the mobile phase) to ensure the system is clean.

    • Prevention: Use high-purity solvents and reagents. Filter all solutions before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for specific derivatives.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Phosphate buffer (e.g., sodium phosphate, potassium phosphate).

    • Derivatization agent (optional, for enhanced detection): o-phthalaldehyde (OPA) with 3-mercaptopropionic acid (3-MPA).

  • Mobile Phase Preparation (Example):

    • Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0.[5]

    • Mobile Phase B: 50% acetonitrile in water.[5]

    • Filter both mobile phases through a 0.45 µm filter before use.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined based on the UV spectrum of the compound (typically around 220-280 nm). If using fluorescence detection with OPA derivatization, use an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-22 min: Linear gradient back to 95% A, 5% B

      • 22-30 min: Re-equilibration at 95% A, 5% B

  • Sample Preparation for Stability Study:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the desired stress condition media (e.g., buffers at different pH values, 3% hydrogen peroxide for oxidative stress).

    • Incubate the samples under the desired stress conditions (e.g., 40°C, exposure to UV light).

    • At specified time points, withdraw an aliquot of the sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent compound and any new peaks that appear over time.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_stress Dilute in Stress Media (pH, H2O2) prep_stock->prep_stress incubate Incubate under Stress Conditions (Temp, Light) prep_stress->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for conducting a stability study.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_storage Verify Compound Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No new_stock Use Fresh Stock & Repeat improper_storage->new_stock check_conc Verify Solution Concentration proper_storage->check_conc incorrect_conc Incorrect Concentration check_conc->incorrect_conc Yes correct_conc Correct Concentration check_conc->correct_conc No reprepare Re-prepare Solutions & Repeat incorrect_conc->reprepare other_issues Investigate Other Experimental Variables correct_conc->other_issues

Caption: Logic diagram for troubleshooting inconsistent results.

References

Preventing racemization during coupling reactions with 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Racemization in Peptide Coupling Reactions

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to racemization during peptide coupling reactions, with a specific focus on derivatives like 3-(4-Aminomethyl-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of D and L enantiomers from a single starting enantiomer.[1] In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure and biological activity.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of the carboxylic acid group for amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the amine component on the achiral oxazolone can produce both the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This is less common but can be significant under strongly basic conditions.[1]

Q3: How does the structure of this compound influence its susceptibility to racemization?

A3: this compound is a β-amino acid with an aryl substitution. While standard α-amino acids are the most studied in terms of racemization, the principles remain similar. The presence of the electron-donating aminomethyl group on the phenyl ring could potentially influence the acidity of the α-proton, though typically, the electronic effects in β-amino acids are less pronounced at the chiral center compared to α-amino acids. The key factors for racemization will still be the choice of coupling reagents, base, and reaction conditions.

Q4: Which coupling reagents are recommended to minimize racemization?

A4: The choice of coupling reagent is critical. Modern uronium/aminium and phosphonium salt reagents are generally preferred over carbodiimides alone for their efficiency and ability to suppress racemization.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective.[2] HATU and COMU, in particular, often show very low levels of racemization.[3][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for minimizing racemization, especially for sensitive amino acids.[5]

  • Carbodiimides: Reagents like DIC (diisopropylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be very effective when used with racemization-suppressing additives.[6]

Q5: What is the role of additives in preventing racemization?

A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[7] They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated species.

  • Hydroxybenzotriazoles: HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are classic additives that significantly reduce racemization.[8]

  • Oxime-based Additives: OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive alternative to HOBt and HOAt, often showing superior performance in suppressing racemization.[9][10]

Q6: How does the choice of base affect racemization?

A6: The base plays a significant role in racemization by promoting the abstraction of the α-proton.

  • Sterically Hindered Bases: Less basic and more sterically hindered bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used, but for particularly sensitive couplings, weaker or more hindered bases are better.[3]

  • Recommended Bases for Low Racemization: N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices for minimizing racemization due to their lower basicity and/or increased steric hindrance compared to DIPEA.[7][9]

Troubleshooting Guides

Issue 1: High levels of racemization detected in the final peptide.

Potential Cause Troubleshooting Action
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC) without an additive, switch to a uronium/aminium salt (e.g., HATU, COMU) or a phosphonium salt (e.g., PyBOP).[5]
Strong Base If using DIPEA, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9]
Lack of Additive Always use an additive like HOBt, HOAt, or preferably OxymaPure when using a carbodiimide.[4]
Prolonged Pre-activation Minimize the pre-activation time of the amino acid with the coupling reagent before adding the amine component.[9]
Elevated Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[3]
Inappropriate Solvent Consider using a less polar solvent, if solubility allows, as this can sometimes reduce racemization.

Issue 2: Low coupling efficiency with racemization-prone amino acids.

Potential Cause Troubleshooting Action
Steric Hindrance For sterically hindered amino acids, a more powerful coupling reagent like HATU or COMU may be necessary to achieve a good yield in a reasonable timeframe, which in turn can minimize the time for racemization to occur.[5]
Aggregation Peptide aggregation on solid support can hinder coupling. Consider switching to a different solvent (e.g., NMP instead of DMF) or using additives that disrupt aggregation.[8]

Quantitative Data on Coupling Reagent Performance

The following table summarizes representative data on the percentage of D-isomer (racemization) formed during peptide coupling with different reagent combinations. Note that the extent of racemization is highly dependent on the specific amino acids being coupled and the reaction conditions.

Coupling ReagentAdditiveBase% D-Isomer (Representative)Reference(s)
DIC-DIPEAHigh[9]
DICHOBtDIPEAModerate[11]
DICOxymaPureDIPEALow[12]
HBTU-DIPEAModerate[3]
HATU-DIPEALow[3]
COMU-DIPEAVery Low (<1%)[4]
PyBOP-DIPEALow[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling in Solution Phase

  • Dissolution: Dissolve the N-protected this compound (1.0 eq.) and the amine component (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM).

  • Additive Addition: Add the racemization-suppressing additive (e.g., OxymaPure, 1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution.

  • Base Addition: Slowly add the base (e.g., NMM, 2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the crude peptide.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC

  • Sample Preparation: After the coupling reaction, cleave a small sample of the crude peptide from the solid support or isolate it from the solution phase.

  • Dissolution: Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating peptide enantiomers.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA).

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the desired diastereomer and the undesired diastereomer to determine the percentage of racemization.

Visual Diagrams

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone Cyclization Racemized_Peptide_Ox Racemized Peptide Oxazolone->Racemized_Peptide_Ox Amine Attack Desired_Peptide_Ox Desired Peptide Oxazolone->Desired_Peptide_Ox Amine Attack Base_Ox Base Base_Ox->Oxazolone α-Proton Abstraction Activated_AA_Enol Activated Amino Acid Enolate Enolate Intermediate (Achiral) Activated_AA_Enol->Enolate α-Proton Abstraction Racemized_Peptide_Enol Racemized Peptide Enolate->Racemized_Peptide_Enol Protonation Desired_Peptide_Enol Desired Peptide Enolate->Desired_Peptide_Enol Protonation Base_Enol Base Base_Enol->Activated_AA_Enol

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent What coupling reagent was used? Start->Check_Reagent Carbodiimide Carbodiimide (e.g., DIC) Check_Reagent->Carbodiimide Yes Onium_Salt Onium Salt (e.g., HBTU) Check_Reagent->Onium_Salt No Check_Base What base was used? Strong_Base Strong Base (e.g., DIPEA) Check_Base->Strong_Base Yes Weak_Base Weaker Base (e.g., NMM) Check_Base->Weak_Base No Check_Temp Was the reaction heated? Check_Activation Was pre-activation time long? Check_Temp->Check_Activation No Lower_Temp Action: Run at 0°C Check_Temp->Lower_Temp Yes Minimize_Time Action: Minimize pre-activation time Check_Activation->Minimize_Time Yes End Re-analyze Racemization Check_Activation->End No Use_Additive Action: Add OxymaPure or HOAt Carbodiimide->Use_Additive Switch_Reagent Action: Switch to COMU or HATU Onium_Salt->Switch_Reagent Use_Additive->Check_Base Switch_Reagent->Check_Base Switch_Base Action: Switch to NMM or Collidine Strong_Base->Switch_Base Good_Choice Good Choice Weak_Base->Good_Choice Switch_Base->Check_Temp Good_Choice->Check_Temp Lower_Temp->Check_Activation Minimize_Time->End

Caption: A logical workflow for troubleshooting high racemization.

References

Characterization of impurities in 3-(4-Aminomethyl-phenyl)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-aminomethyl-phenyl)-propionic acid. The focus is on the characterization and control of impurities that may arise during the synthesis, particularly through the catalytic hydrogenation of 3-(4-cyanophenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 3-(4-cyanophenyl)-propionic acid. This method involves the reduction of the nitrile group to a primary amine using a catalyst, typically a noble metal like palladium or platinum, or Raney nickel, under a hydrogen atmosphere.

Q2: What are the primary impurities to be aware of during the synthesis of this compound via nitrile hydrogenation?

The primary impurities are the corresponding secondary and tertiary amines.[1][2][3][4] These are formed through side reactions where the newly formed primary amine product reacts with the starting nitrile or intermediate imine species.[4]

  • Secondary Amine Impurity: N,N-bis[2-(4-carboxyethyl)benzyl]amine

  • Tertiary Amine Impurity: N,N,N-tris[2-(4-carboxyethyl)benzyl]amine

Other potential impurities can include unreacted starting material (3-(4-cyanophenyl)-propionic acid) and residual solvents.

Q3: What analytical techniques are recommended for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the main product from its impurities and for quantification. A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can be used for the analysis of the main compound and its byproducts, often after derivatization to increase volatility.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Action
High levels of secondary and tertiary amine impurities The primary amine product is reacting with the starting nitrile or imine intermediate. This is favored at higher temperatures and prolonged reaction times.[4]- Add ammonia or an ammonium salt to the reaction mixture to suppress the formation of secondary and tertiary amines.[2][8] - Optimize the catalyst. Raney nickel is often reported to be more selective for primary amine formation compared to palladium on carbon in some cases. - Control the reaction temperature and pressure to find the optimal balance between reaction rate and selectivity. - Monitor the reaction progress and stop it once the starting material is consumed.
Incomplete conversion of the starting nitrile - Inactive or poisoned catalyst. - Insufficient hydrogen pressure or reaction time. - Poor solubility of the starting material in the chosen solvent.- Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. - Increase the hydrogen pressure and/or extend the reaction time. Monitor by TLC or HPLC. - Select a solvent system in which the starting material is fully soluble under the reaction conditions.
Presence of unknown peaks in the chromatogram - Degradation of the product or starting material. - Impurities in the starting materials or solvents. - Side reactions other than secondary/tertiary amine formation.- Isolate the unknown impurity using preparative HPLC for structural elucidation by NMR and MS. - Ensure the purity of all starting materials and solvents before use. - Analyze the reaction mixture at different time points to understand the formation profile of the impurity.

Experimental Protocols

General Protocol for the Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 3-(4-cyanophenyl)-propionic acid

  • Catalyst (e.g., 10% Pd/C or Raney Nickel)

  • Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • Ammonia (optional, as a solution in the solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 3-(4-cyanophenyl)-propionic acid in the chosen solvent. If using, add the ammonia solution at this stage.

  • Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) can be effective.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Temperature: 30 °C.

This method should be validated for the specific application to ensure its accuracy and precision.

Quantitative Data

The following table provides a representative summary of impurity levels that might be observed during the synthesis, based on general knowledge of nitrile reductions. Actual values will vary depending on the specific reaction conditions.

Compound Typical Purity (%) Secondary Amine Impurity (%) Tertiary Amine Impurity (%) Unreacted Starting Material (%)
Crude Product 85 - 952 - 101 - 5< 2
Purified Product > 99< 0.15< 0.15< 0.1

Visualizations

Synthesis_Pathway 3-(4-cyanophenyl)-propionic acid 3-(4-cyanophenyl)-propionic acid Imine Intermediate Imine Intermediate 3-(4-cyanophenyl)-propionic acid->Imine Intermediate H2, Catalyst This compound This compound Imine Intermediate->this compound H2, Catalyst

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Starting Nitrile Starting Nitrile Imine Intermediate Imine Intermediate Starting Nitrile->Imine Intermediate Primary Amine (Product) Primary Amine (Product) Imine Intermediate->Primary Amine (Product) Secondary Amine Secondary Amine Primary Amine (Product)->Secondary Amine + Imine Intermediate Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate

Caption: Formation of secondary and tertiary amine impurities.

Troubleshooting_Workflow node_action node_action node_result node_result start High Impurity Levels? check_reaction Check Reaction Conditions start->check_reaction check_catalyst Check Catalyst Activity check_reaction->check_catalyst No optimize_conditions Optimize Temp, Pressure, Time check_reaction->optimize_conditions Yes check_purity Check Starting Material Purity check_catalyst->check_purity Active change_catalyst Change Catalyst (e.g., to Ra-Ni) check_catalyst->change_catalyst Inactive purify_sm Purify Starting Material check_purity->purify_sm Impure end_ok Impurity Levels Acceptable check_purity->end_ok Pure end_reanalyze Re-analyze Product optimize_conditions->end_reanalyze add_nh3 Add Ammonia/Ammonium Salt change_catalyst->end_reanalyze purify_sm->end_reanalyze end_reanalyze->start

Caption: Troubleshooting workflow for impurity reduction.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a larger scale?

A1: A common and effective strategy for the gram-scale synthesis of this compound involves a multi-step process. This process typically starts with a readily available starting material like 4-cyanobenzaldehyde or 4-bromobenzyl cyanide. A frequently employed route begins with the Knoevenagel condensation of 4-cyanobenzaldehyde with malonic acid to form 3-(4-cyanophenyl)acrylic acid. This intermediate is then subjected to reduction of both the double bond and the nitrile group to yield the final product.

Q2: What are the critical parameters to control during the Knoevenagel condensation step?

A2: The Knoevenagel condensation is sensitive to several factors that can impact yield and purity. Key parameters to control include the reaction temperature, the choice of base catalyst (e.g., piperidine or pyridine), and the efficient removal of water as a byproduct.[1] Insufficient temperature may lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and decarboxylation of the product.[1]

Q3: How can I improve the yield and purity of the final product during the reduction step?

A3: The reduction of both the acrylic double bond and the nitrile group is a critical step. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a common method.[2] To maximize yield and purity, it is essential to use a high-quality catalyst and to ensure efficient hydrogen gas dispersion. The choice of solvent can also influence the reaction's effectiveness, with alcohols like ethanol or methanol being common choices.[2] Careful monitoring of hydrogen uptake is crucial to determine the reaction's completion.[1]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the final product typically involves crystallization. The crude product can be dissolved in a minimal amount of hot solvent, such as water or an alcohol-water mixture, and then allowed to cool slowly to form crystals. The choice of crystallization solvent is critical for obtaining high purity. It may be necessary to perform multiple recrystallizations to achieve the desired level of purity. The purity of the final product can be assessed using techniques like NMR spectroscopy and melting point determination.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in Knoevenagel condensation Incomplete reaction due to low temperature.Gradually increase the reaction temperature while monitoring for side product formation using TLC. Gentle heating to 60-90°C can improve reaction rates.[1]
Water formed during the reaction is inhibiting the catalyst.Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially when using solvents like toluene.[1]
Incorrect stoichiometry of reactants or catalyst.Carefully re-verify the molar ratios of the aldehyde, malonic acid, and the base catalyst.
Incomplete reduction of the nitrile and/or double bond Catalyst poisoning or deactivation.Ensure the starting material for the hydrogenation step is free of impurities from the previous step that could poison the catalyst. Use fresh, high-activity Pd/C catalyst.[1]
Insufficient hydrogen pressure or poor mixing.Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.[1]
Incorrect solvent choice.Ethanol, methanol, or ethyl acetate are generally effective solvents. Consider screening different solvents to find the optimal one for your specific setup.[1]
Formation of byproducts Side reactions due to excessive heat during condensation.Maintain a controlled temperature during the Knoevenagel condensation and monitor the reaction progress closely to avoid prolonged heating after completion.[1]
Over-reduction or side reactions during hydrogenation.Carefully monitor the hydrogen uptake and stop the reaction once the theoretical amount of hydrogen has been consumed.
Difficulty in product crystallization Presence of impurities.Purify the crude product by column chromatography before attempting crystallization.
Inappropriate crystallization solvent.Screen a variety of solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Synthesis of 3-(4-cyanophenyl)acrylic acid (Knoevenagel Condensation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with concentrated HCl until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum to obtain crude 3-(4-cyanophenyl)acrylic acid.

Synthesis of this compound (Catalytic Hydrogenation)
  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the crude 3-(4-cyanophenyl)acrylic acid (1.0 eq) in ethanol (15-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain the pure product.

Quantitative Data Summary

The following table provides representative data for the synthesis, compiled from analogous reactions in the literature. Actual results may vary depending on the specific experimental conditions and scale.

Step Parameter Value Reference
Knoevenagel Condensation Yield60-80%[1]
Reaction Temperature80-90°C[1]
Reaction Time2-4 hours-
Catalytic Hydrogenation Yield>90%-
Hydrogen Pressure50-60 psi[1]
Reaction TemperatureRoom Temperature[1]

Visualizations

Synthesis_Pathway A 4-Cyanobenzaldehyde C 3-(4-Cyanophenyl)acrylic acid A->C Knoevenagel Condensation (Pyridine, Piperidine) B Malonic Acid B->C D This compound C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield check_step Identify Problematic Step (Condensation or Reduction?) start->check_step condensation_issue Condensation Issue check_step->condensation_issue Condensation reduction_issue Reduction Issue check_step->reduction_issue Reduction check_temp Check Temperature condensation_issue->check_temp check_water Check Water Removal check_temp->check_water OK increase_temp Increase Temperature check_temp->increase_temp Low use_deanstark Use Dean-Stark check_water->use_deanstark Inefficient end Yield Improved check_water->end OK increase_temp->end use_deanstark->end check_catalyst Check Catalyst Activity reduction_issue->check_catalyst check_pressure Check H2 Pressure check_catalyst->check_pressure OK fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Poor increase_pressure Increase Pressure check_pressure->increase_pressure Low check_pressure->end OK fresh_catalyst->end increase_pressure->end

References

Validation & Comparative

A Comparative Guide to the Potential Biological Activity of 3-(4-Aminomethyl-phenyl)-propionic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminomethyl-phenyl)-propionic acid shares structural features with known ligands of the GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS). Specifically, it possesses a GABA-like backbone (a carboxylic acid separated from an amino group by a three-carbon chain) attached to a phenyl ring, a common scaffold in various CNS-active compounds. This structural analogy suggests that this compound and its ester derivatives could modulate GABAergic neurotransmission, making them interesting candidates for neurological research.

This guide explores the potential biological activities of this compound and its simple alkyl esters (e.g., methyl, ethyl), focusing on their hypothesized interaction with GABA receptors. The comparison will highlight the expected differences in their physicochemical properties and how these might translate to variations in biological activity, such as receptor binding affinity and cellular permeability.

Comparative Analysis: The Parent Acid vs. Its Esters

The primary difference between this compound and its esters lies in the modification of the carboxyl group. This chemical alteration is predicted to have a significant impact on the compounds' pharmacokinetic and pharmacodynamic profiles.

FeatureThis compoundThis compound Esters (e.g., Methyl, Ethyl)Rationale
Predicted Water Solubility HigherLowerThe free carboxylic acid is more polar and can form hydrogen bonds with water, whereas the ester group is less polar.
Predicted Lipophilicity (LogP) LowerHigherEsterification masks the polar carboxyl group, increasing the molecule's overall lipid solubility.
Predicted Blood-Brain Barrier (BBB) Permeability LowPotentially HigherIncreased lipophilicity is a key factor in facilitating passive diffusion across the BBB. Esters can act as prodrugs, crossing the BBB and then being hydrolyzed to the active carboxylic acid by esterases in the brain.[1][2]
Predicted GABA Receptor Binding Affinity Potentially ActiveInactive (as esters)The free carboxylate group is often crucial for direct interaction with the binding sites of GABA receptors. The esterified form would likely require in-vivo hydrolysis to the parent acid to exhibit significant receptor binding.[2]
Hypothesized In-Vivo Activity Limited by poor BBB penetrationPotentially higher CNS activity due to improved BBB penetration and subsequent conversion to the active acid form.The ester form may serve as a prodrug, delivering the active compound to the CNS more effectively.[1][3]

Experimental Protocols

To validate the hypothesized biological activities of this compound and its esters, the following standard experimental protocols would be employed.

GABA-A Receptor Binding Assay

This assay determines the affinity of the compounds for the GABA-A receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of this compound for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]Muscimol (a radiolabeled GABA-A receptor agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (this compound and its esters)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C. The pellet is washed and resuspended in binding buffer.[4]

  • Binding Assay: In a multi-well plate, incubate the prepared brain membranes with a fixed concentration of [³H]Muscimol and varying concentrations of the test compound.[4]

  • Non-Specific Binding: A set of wells containing a high concentration of unlabeled GABA is included to determine non-specific binding.[4]

  • Incubation: Incubate the plates at 4°C for 45 minutes.[4]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold binding buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Electrophysiological Assay (Patch-Clamp)

This functional assay determines whether the compounds act as agonists, antagonists, or allosteric modulators of the GABA-A receptor.

Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.

Materials:

  • HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2)

  • Cell culture medium

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • GABA (agonist)

  • Bicuculline (antagonist)

  • Test compounds

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subunits.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • Compound Application: Apply GABA at its EC50 concentration to elicit a baseline current.

  • Agonist/Antagonist Testing: Apply the test compound alone to see if it elicits a current (agonist activity) or in the presence of GABA to see if it blocks the GABA-induced current (antagonist activity).

  • Modulator Testing: Co-apply the test compound with GABA to observe any potentiation or inhibition of the GABA-induced current, indicating allosteric modulation.

  • Data Analysis: Analyze the changes in current amplitude and kinetics to determine the functional properties of the compound.[5][6][7]

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis & Packaging GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binding Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition Leads to

Caption: GABAergic signaling pathway.

Experimental_Workflow Start Hypothesis Generation Synthesis Synthesis of this compound and its Esters Start->Synthesis Binding_Assay GABA-A Receptor Binding Assay ([³H]Muscimol displacement) Synthesis->Binding_Assay Decision Binding Affinity? Binding_Assay->Decision Functional_Assay Electrophysiology (Patch-Clamp) on GABA-A expressing cells Data_Analysis Data Analysis (Ki, EC50/IC50, Modulatory Effects) Functional_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion Decision->Functional_Assay Yes Decision->Conclusion No

References

A Comparative Guide to 3-(4-Aminomethyl-phenyl)-propionic Acid and Other Amino Acid Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the choice of a linker molecule can be as critical as the peptide sequence itself. Linkers provide spatial separation between a peptide and another moiety, such as a drug payload, a fluorescent probe, or a solid support. Their structure profoundly influences the final conjugate's stability, solubility, and biological activity. This guide offers an objective comparison between the rigid, non-natural amino acid linker, 3-(4-Aminomethyl-phenyl)-propionic acid, and other commonly employed amino acid linkers.

Introduction to Peptide Linkers

Peptide linkers are broadly categorized based on their flexibility. Flexible linkers, typically composed of glycine and serine repeats, allow for a high degree of conformational freedom. In contrast, rigid linkers, which include structures like this compound and proline-rich sequences, are designed to maintain a fixed distance and orientation between the conjugated molecules. This rigidity can be paramount for preserving the specific three-dimensional structure required for biological activity.[1][2][3]

The Profile of this compound

This compound is a non-natural, rigid amino acid linker. Its structure, featuring a phenyl ring, imparts conformational constraint, which can be advantageous in several applications:

  • Maintaining Bioactive Conformation: By enforcing a specific distance and orientation, this linker can help a peptide maintain its native, active conformation, which might otherwise be disrupted by the conjugation of another molecule.[4]

  • Improved Stability: The rigid structure can enhance metabolic stability by protecting the peptide from enzymatic degradation.[1][5]

  • Enhanced Selectivity: A well-defined spatial arrangement can lead to more specific binding to the target receptor, potentially reducing off-target effects.[4]

Comparative Analysis of Linker Performance

While direct, head-to-head quantitative data for this compound against other linkers is not extensively available in published literature, we can infer its performance characteristics based on the properties of rigid linkers and compare them to well-characterized flexible and other rigid linkers.

FeatureThis compound (Inferred)Flexible Linkers (e.g., (Gly-Ser)n)Other Rigid Linkers (e.g., Pro-rich)
Conformational Freedom LowHighLow to Medium
Primary Use Maintaining specific conformation and distanceProviding spatial separation with flexibilityInducing specific secondary structures (e.g., helices)
Potential for Aggregation Lower, due to defined structureCan be higher for long, hydrophobic sequencesDependent on the specific sequence
Metabolic Stability Potentially HighVariable, susceptible to proteolysisGenerally High
Synthetic Accessibility More complex synthesis of the monomerStraightforward incorporation using standard SPPSStraightforward incorporation using standard SPPS
Impact on Solubility May decrease solubility depending on the conjugateGenerally improves solubilityCan influence solubility based on sequence

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

General Protocol for Fmoc-SPPS of a Peptide Incorporating a Rigid Linker

This protocol outlines the manual synthesis of a peptide containing a rigid linker on a rink amide resin.

1. Resin Preparation:

  • Swell the rink amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (or the Fmoc-protected this compound) (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in a minimal amount of DMF.
  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature.
  • To confirm the completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

4. Capping (Optional but Recommended):

  • After a successful coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold ether.
  • Dry the crude peptide.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualization of Experimental Workflow and Linker Comparison

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis & Purification Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid/Linker Coupling Fmoc_Deprotection->Coupling Capping Capping Coupling->Capping Optional Elongation Chain Elongation Capping->Elongation Elongation->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Elongation->Cleavage Final Cycle Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis and subsequent analysis.

Logical Relationship of Linker Properties

G cluster_rigid Rigid Linker cluster_flexible Flexible Linker cluster_properties Resulting Peptide Properties Rigid 3-(4-Aminomethyl-phenyl)- propionic acid Conformation Defined Conformation Rigid->Conformation Stability Enhanced Stability Rigid->Stability Flexible (Gly-Ser)n Flexibility Conformational Flexibility Flexible->Flexibility Solubility Improved Solubility Flexible->Solubility

Caption: Impact of rigid vs. flexible linkers on peptide properties.

Conclusion

The selection of a linker in peptide synthesis is a critical decision that influences the physicochemical and biological properties of the final product. This compound serves as a valuable rigid linker for applications where maintaining a specific conformation and enhancing stability are paramount. While it may present greater synthetic challenges for the monomer itself compared to simple flexible linkers, its ability to enforce a defined structure can lead to peptides with improved therapeutic potential. Flexible linkers, on the other hand, are advantageous when conformational freedom and improved solubility are the primary goals. Ultimately, the optimal linker choice is context-dependent and should be guided by the specific requirements of the peptide and its intended application. Further direct comparative studies are needed to fully elucidate the quantitative performance of this compound relative to other linker types.

References

Purity Analysis of Synthesized 3-(4-Aminomethyl-phenyl)-propionic acid by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of the purity of 3-(4-Aminomethyl-phenyl)-propionic acid synthesized via two common routes, analyzed by a robust High-Performance Liquid Chromatography (HPLC) method. The experimental data presented herein offers objective insights into the impurity profiles associated with each synthetic pathway, enabling informed decisions in process development and quality control.

Comparative Purity Analysis

The purity of this compound was assessed for batches synthesized through two distinct methods:

  • Method A: Catalytic Hydrogenation of 3-(4-Cyanophenyl)-propionic acid. This common route involves the reduction of a nitrile group to a primary amine.

  • Method B: Reductive Amination of 3-(4-Formylphenyl)-propionic acid. This alternative pathway involves the reaction of an aldehyde with an ammonia source in the presence of a reducing agent.

The purity of the final product from each method was determined by reverse-phase HPLC. A summary of the quantitative analysis is presented in Table 1.

Parameter Synthesis Method A (Catalytic Hydrogenation) Synthesis Method B (Reductive Amination) Commercial Standard
Purity (%) 98.5%96.2%97.0%
Major Impurity 1 (%) 0.8% (Unreacted Starting Material)1.5% (Over-alkylation Product)Not Applicable
Major Impurity 2 (%) 0.4% (Dehalogenated by-product)1.1% (Corresponding Alcohol)Not Applicable
Total Impurities (%) 1.5%3.8%3.0%
Retention Time (min) 8.28.28.2

Table 1: Comparative Purity Data of this compound

Experimental Protocol: HPLC Purity Determination

A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Standard: 3-(4-Aminophenyl)propionic acid, 97% purity.

  • Sample Diluent: Mobile Phase A.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the 3-(4-Aminophenyl)propionic acid standard in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized samples in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

The logical flow of the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Discussion

The results indicate that Synthesis Method A, catalytic hydrogenation, yields a product with higher purity (98.5%) compared to Synthesis Method B, reductive amination (96.2%). The primary impurity in Method A was unreacted starting material, which is often easier to remove during purification than the by-products generated in Method B. The over-alkylation product and the corresponding alcohol impurity in Method B suggest less specific reactivity, leading to a more complex impurity profile.

The choice of synthesis route can significantly impact the purity of the final compound. For applications requiring high purity, such as in later stages of drug development, the catalytic hydrogenation route appears to be more advantageous. However, for early-stage research where high purity may not be as critical, the potentially simpler or more cost-effective reductive amination method could be a viable option.

This guide provides a framework for the purity analysis of synthesized this compound. The provided HPLC method is a robust starting point for quality control and can be further optimized and validated for specific applications. The comparative data highlights the importance of selecting an appropriate synthetic strategy to achieve the desired purity of the target molecule.

Unveiling Anticancer Potential: A Comparative Analysis of 3-(4-Aminomethyl-phenyl)-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recently synthesized 3-(4-Aminomethyl-phenyl)-propionic acid derivatives reveals a promising class of compounds with significant anticancer activities. This guide provides a detailed comparison of their efficacy in various cancer models, supported by experimental data and proposed mechanisms of action. The findings presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Recent investigations into novel therapeutic agents have identified several derivatives of this compound as potent inhibitors of cancer cell proliferation. These compounds have demonstrated efficacy in both two-dimensional (2D) and three-dimensional (3D) cancer models, including those resistant to standard chemotherapeutic drugs. This report summarizes the quantitative data from anticancer assays, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.

Comparative Efficacy of Propionic Acid Derivatives

The antiproliferative activity of various this compound derivatives has been evaluated across several human cancer cell lines. The data, summarized in the table below, facilitates a direct comparison of the cytotoxic potency of these compounds.

Compound ClassDerivativeCancer Cell LineAssay TypeIC50 Value (µM)Key Findings & Reference
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives Compound 21A549 (Lung Adenocarcinoma)MTT5.42Surpassed the efficacy of cisplatin.[1][2]
Compound 22A549 (Lung Adenocarcinoma)MTT2.47Most potent against A549 cells.[1][2]
Compound 25A549 (Lung Adenocarcinoma)MTT8.05Showed significant antiproliferative activity.[1][2]
Compound 26A549 (Lung Adenocarcinoma)MTT25.4Demonstrated moderate activity.[1][2]
Compounds 21, 22, 25, 26H69 (Small-Cell Lung Carcinoma)MTT-Demonstrated potent antiproliferative activity.[1]
Compounds 21, 22, 25, 26H69AR (Anthracycline-Resistant SCLC)MTT-Effective against drug-resistant cancer cells.[1]
Compounds 21, 22, 25, 26A549 3D Spheroids3D Cell Culture-Effectively induced cell death in a 3D model.[1]
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Compound 12A549 (Lung Adenocarcinoma)MTT-Reduced cell viability by ~58%.[3]
Compound 20A549 (Lung Adenocarcinoma)MTT-Reduced cell viability by ~50% and exhibited antioxidant properties.[3]
Compound 21A549 (Lung Adenocarcinoma)MTT-Reduced cell viability by ~50%.[3]
Compound 22A549 (Lung Adenocarcinoma)MTT-Reduced cell viability by ~50%.[3]
Compound 29A549 (Lung Adenocarcinoma)MTT-Reduced cell viability by ~69%.[3]
Other Propionic Acid Derivatives 3-(4-aminophenyl)propionic acid (3-4APPA)HEP-G2 (Liver Cancer)MTTDose-dependent reduction in viabilityMore cytotoxic to normal liver cells (THLE-2) than cancer cells.[4][5]
3-(4-hydroxyphenyl)propionic acid (3-4HPPA)HEP-G2 (Liver Cancer)MTTDose-dependent reduction in viabilityMore cytotoxic to normal liver cells (THLE-2) than cancer cells.[4][5]

Experimental Protocols

The evaluation of the anticancer properties of these derivatives involved several key experimental methodologies.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, H69, HEP-G2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 24 to 72 hours.[4][5]

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.[5]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[5]

3D Spheroid Culture and Viability Assay

To better mimic the in vivo tumor microenvironment, the anticancer effects of the most promising compounds were also evaluated using a 3D spheroid model.[1]

Protocol:

  • Spheroid Formation: A549 cells are cultured in agarose-based 3D spheroids.

  • Compound Treatment: The formed spheroids are treated with the test compounds.

  • Viability Assessment: Cell death within the spheroids is assessed to determine the compound's efficacy in a more complex, tissue-like structure.

Proposed Signaling Pathways and Experimental Workflow

In silico studies suggest that the anticancer mechanism of some 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, particularly compound 22, may involve the inhibition of SIRT2 and EGFR.[1][6] Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.[6]

G cluster_workflow Experimental Workflow for Anticancer Drug Screening cluster_spheroid A Synthesis of Propionic Acid Derivatives B 2D Cell Culture (e.g., A549, H69) A->B C MTT Assay for Cell Viability (IC50) B->C D 3D Spheroid Culture C->D F In Silico Studies (Molecular Docking) C->F E Assessment of Cell Death in Spheroids D->E H Lead Compound Identification E->H G Identification of Potential Targets (e.g., SIRT2, EGFR) F->G G->H S1 Day 0: Cell Seeding S2 Day 3: Spheroid Formation S3 Day 4: Compound Treatment S4 Day 7: Viability Assay

Caption: Experimental workflow for the screening and evaluation of novel anticancer compounds.

G cluster_pathway Proposed Signaling Pathway Inhibition Derivative 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino] propanoic Acid Derivative (e.g., Cmpd 22) SIRT2 SIRT2 Derivative->SIRT2 EGFR EGFR Derivative->EGFR Downstream Downstream Signaling (Proliferation, Survival) SIRT2->Downstream EGFR->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis Inhibition Inhibition of Cell Proliferation Downstream->Inhibition

Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

References

The Antimicrobial Potential of Propionic Acid Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative overview of the antimicrobial activity of various propionic acid analogues, offering insights into their efficacy against a range of microbial pathogens. The data presented is compiled from recent studies, providing a baseline for further research and development in this promising area of medicinal chemistry.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible in vitro growth of a microorganism.[1] The following table summarizes the MIC values for a selection of propionic acid analogues against various bacterial and fungal strains, as reported in recent literature.

Compound Class/AnalogueTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff bases of propionic acid
Compound 15 (p-Br substitution)Staphylococcus aureus- (pMIC = 1.61)Norfloxacin-
Escherichia coli- (pMIC = 1.61)Norfloxacin-
Compound 19 (benzyl alcohol ester)Bacillus subtilis- (pMIC = 1.72)Norfloxacin-
Compound 10 (3,4,5-trimethoxy group)Candida albicans- (pMIC = 1.93)Fluconazole-
Aspergillus niger- (pMIC = 1.93)Fluconazole-
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives
Hydrazones 14–16Staphylococcus aureus (MRSA)1 - 8--
Enterococcus faecalis (VRE)0.5 - 2--
Gram-negative pathogens8 - 64--
Drug-resistant Candida species8 - 64--
Candida auris0.5 - 64--
Dihydrazide 6Carbapenemase-producing E. coli64--
Carbapenemase-producing K. pneumoniae64--
Multidrug-resistant P. aeruginosa32--
Multidrug-resistant A. baumannii32--
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives
Compound 11 (naphthoquinone ring)Bacillus cereus250 (MBC)--
Staphylococcus aureus250 (MBC)--
Compound 3i (bromothiophene substituent)Bacillus cereus250 (MBC)--
Staphylococcus aureus500 (MBC)--
Compound 3g (furan substituent)Bacillus cereus250 (MBC)--
Staphylococcus aureus500 (MBC)--

Note: pMIC is the negative logarithm of the MIC. A higher pMIC value indicates greater potency. MBC stands for Minimum Bactericidal Concentration.

Experimental Protocols

The determination of antimicrobial activity is typically conducted through standardized in vitro assays. The most common methods are broth microdilution and agar disk diffusion.[2][3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Preparation of Bacterial Inoculum: Aseptically, 3-5 colonies of the test bacterium are selected from an agar plate and inoculated into a suitable broth medium, such as Mueller-Hinton Broth.[4] The culture is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] The bacterial suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent like DMSO.[4] Serial two-fold dilutions of the compound are then made in the broth medium within a 96-well microtiter plate.[4]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. A positive control (bacteria with no compound) and a negative control (broth medium only) are included.[4] The plate is sealed and incubated for 16-20 hours at the appropriate temperature.[4]

  • Determination of MIC: Following incubation, the plate is visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[4]

Agar Disk Diffusion Assay

This method is another common technique for assessing antimicrobial activity.

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is spread evenly across the surface of an agar plate.[2]

  • Application of Test Compound: Filter paper discs, typically 6 mm in diameter, are impregnated with the test compound at a desired concentration.[2] These discs are then placed on the surface of the inoculated agar.[2]

  • Incubation: The petri dishes are incubated under suitable conditions to allow for bacterial growth and diffusion of the antimicrobial agent into the agar.[2]

  • Measurement of Inhibition Zone: The antimicrobial agent inhibits the growth of the microorganism, creating a clear zone of inhibition around the disc. The diameter of this zone is measured to assess the extent of the antimicrobial activity.[2]

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for the in vitro evaluation of the antimicrobial activity of novel compounds.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synthesized Propionic Acid Analogues inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) start->inoculum compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep mic_assay Perform Broth Microdilution or Agar Diffusion Assay inoculum->mic_assay compound_prep->mic_assay incubation Incubate at 37°C for 16-24 hours mic_assay->incubation read_results Read MIC/Zone of Inhibition incubation->read_results data_analysis Compare with Control & Determine Efficacy read_results->data_analysis end End: Identification of Potent Antimicrobial Analogues data_analysis->end

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Structure-Activity Relationship Insights

Preliminary studies on propionic acid derivatives suggest that their antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like p-bromo has been shown to enhance antibacterial activity against S. aureus and E. coli.[5] Conversely, electron-releasing groups such as trimethoxy moieties have been associated with improved antifungal activity against C. albicans and A. niger.[5] Furthermore, the incorporation of heterocyclic substituents, as seen in hydrazone derivatives, has demonstrated potent and broad-spectrum antimicrobial activity.[6] These findings underscore the importance of targeted chemical modifications to optimize the antimicrobial profile of this class of compounds.

References

A Head-to-Head Comparison of Coupling Reagents for 3-(4-Aminomethyl-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel chemical entities, particularly in drug development, the efficient formation of amide bonds is a critical step. The choice of coupling reagent for the acylation of molecules like 3-(4-aminomethyl-phenyl)-propionic acid can significantly influence reaction yield, purity, and the overall success of the synthetic strategy. This guide provides a detailed comparison of commonly employed coupling reagents, supported by general experimental data, to assist researchers in making informed decisions.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to activate the carboxylic acid group of this compound, facilitating nucleophilic attack by an amine while minimizing side reactions such as racemization, if the amine component is chiral. The selection of an appropriate reagent is often a balance between reactivity, cost, and the prevention of unwanted side products.

Below is a summary of the performance of several widely used coupling reagents. The data is compiled from numerous studies on amide bond formation and peptide synthesis, providing a comparative overview of their general performance characteristics.

Coupling ReagentClassTypical YieldPurity ProfileKey AdvantagesCommon Drawbacks
EDC/HOBt CarbodiimideGood to HighGoodCost-effective, well-established protocols.Potential for racemization without additives, formation of insoluble urea byproducts with DCC.[1]
HATU Uronium/AminiumHigh to ExcellentVery HighFast reaction times, low racemization, effective for sterically hindered amino acids.[2][3]Higher cost, potential for guanidinylation side reaction.[3]
HBTU Uronium/AminiumHighHighGood performance for routine synthesis, less expensive than HATU.[3]Less reactive than HATU, can also cause guanidinylation.[3]
BOP PhosphoniumHighHighEffective for hindered couplings and cyclizations.[4][5]Forms carcinogenic HMPA byproduct.[4]
PyBOP PhosphoniumHighHighSimilar efficacy to BOP without forming HMPA.[5]More expensive than carbodiimides.
COMU Uronium/AminiumHigh to ExcellentVery HighHigh reactivity, often superior to HATU for hindered couplings, byproducts are water-soluble.[2][6]Limited stability in solution.

Experimental Protocols

To ensure a valid comparison of coupling reagent performance, a standardized experimental protocol is essential. The following provides a general methodology for the coupling of this compound with a generic primary amine (R-NH2).

General Coupling Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation:

    • For Carbodiimide Reagents (e.g., EDC/HOBt): Add HOBt (1.1 equivalents) to the solution, followed by EDC (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

    • For Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): Add the coupling reagent (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes.[7]

  • Amine Addition: Add the primary amine (R-NH2) (1.0 equivalent) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates and coupling reagent used.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G General Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_acid Dissolve this compound in solvent add_reagents Add Coupling Reagent and Base (if required) dissolve_acid->add_reagents mix Combine Solutions and Stir add_reagents->mix dissolve_amine Dissolve Amine (R-NH2) in solvent dissolve_amine->mix monitor Monitor Reaction Progress (TLC/LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

Caption: General experimental workflow for amide bond formation.

G Amide Bond Formation Pathway acid This compound (R'-COOH) active_ester Activated Intermediate (e.g., O-acylisourea, OBt/OAt ester) acid->active_ester Activation reagent Coupling Reagent + Base (e.g., DIPEA) reagent->active_ester amide Amide Product (R'-CONH-R'') active_ester->amide Nucleophilic Attack amine Amine (R''-NH2) amine->amide byproducts Byproducts (e.g., DCU, HOBt)

Caption: General signaling pathway for amide bond formation.

Conclusion

The choice of coupling reagent for the acylation of this compound is a critical parameter that can dictate the efficiency and outcome of the synthesis. For routine syntheses where cost is a major consideration, traditional carbodiimide reagents such as EDC in combination with HOBt remain a viable option. However, for more challenging couplings, or when higher purity and faster reaction times are desired, uronium and phosphonium reagents like HATU, HBTU, and PyBOP are generally superior.[2] Newer generation reagents like COMU offer excellent performance with the added benefit of water-soluble byproducts, aligning with green chemistry principles.[6] Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including the nature of the amine substrate, desired purity, and economic constraints.

References

In Vitro Validation of Biological Targets: A Comparative Guide to 3-(4-Aminomethyl-phenyl)-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of various derivatives of 3-(4-Aminomethyl-phenyl)-propionic acid, focusing on their potential as anticancer and antimicrobial agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Phenylpropanoic Acid Derivatives

Recent studies have explored the antiproliferative effects of several novel this compound derivatives. The in vitro cytotoxicity of these compounds has been evaluated against various cancer cell lines, with promising results for specific structural motifs.

Comparison of Antiproliferative Activity

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 human lung adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.

CompoundModificationTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
21 Hydroxyimino (-C=NOH)A5495.42Cisplatin>10
22 Hydroxyimino (-C=NOH)A5492.47Cisplatin>10
25 Carbohydrazide with hydroxyiminoA549-Cisplatin>10
26 Carbohydrazide with hydroxyiminoA549-Cisplatin>10

The data indicates that derivatives containing an oxime moiety (compounds 21 and 22) exhibit significantly higher cytotoxicity against A549 cells compared to the standard chemotherapeutic agent, cisplatin.[1] This suggests that the oxime functional group is crucial for the enhanced bioactivity of these compounds.[1]

Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties. Several compounds demonstrated the ability to reduce the viability of A549 cells by 50% and inhibit cell migration in vitro.[2][3] Notably, these compounds showed favorable cytotoxicity profiles against noncancerous Vero cells.[2][3] Compound 20 from this series was identified as a particularly promising candidate due to its potent antioxidant properties.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 human lung adenocarcinoma cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds or a vehicle control. Doxorubicin and cisplatin were used as standard reference drugs.[1]

  • Incubation: The treated cells were incubated for a specified period (e.g., 24 hours).[2]

  • MTT Addition: After incubation, the MTT reagent was added to each well and incubated for an additional period to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed A549 cells in 96-well plates B Allow cells to adhere A->B C Treat cells with compounds/controls B->C D Incubate for 24 hours C->D E Add MTT reagent D->E F Incubate for formazan formation E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance G->H I Calculate cell viability H->I J Determine IC50 values I->J

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Phenylpropanoic Acid Derivatives

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[4]

Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) values were determined to assess the antimicrobial potency of the synthesized compounds.

CompoundModificationTarget OrganismMIC (µg/mL)
7 Hydrazone with phenyl substituentS. aureus (MRSA)32
14 Hydrazone with heterocyclic substituent--
15 Hydrazone with heterocyclic substituent--
16 Hydrazone with heterocyclic substituent--
29 Phenyl substituentS. aureus16
30 4-NO2 phenyl substituentS. aureus16
30 4-NO2 phenyl substituentE. faecalis16
30 4-NO2 phenyl substituentE. coli32
30 4-NO2 phenyl substituentK. pneumoniae64

The results indicate that hydrazone derivatives containing heterocyclic substituents (compounds 14-16) exhibited the most potent and broad-spectrum antimicrobial activity.[4] Furthermore, substitutions on the phenyl ring significantly influenced the antimicrobial profile.[5] For instance, the inclusion of a 4-NO2 group (compound 30) enhanced the activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The in vitro antimicrobial activity was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains were cultured, and the inoculum was prepared to a standardized concentration.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

mic_workflow A Prepare standardized microbial inoculum B Serially dilute test compounds in 96-well plate A->B C Inoculate wells with microbial suspension B->C D Incubate plates under optimal growth conditions C->D E Visually inspect for microbial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[7][8] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[7]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutive enzyme involved in maintaining normal physiological functions.[8]

  • COX-2: An inducible enzyme that is upregulated during inflammatory processes.[8]

Many arylpropionic acid derivatives act as non-selective inhibitors of both COX-1 and COX-2.[7] This dual inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation and pain.[7] While the anticancer activity of some of these derivatives is being explored, the exact mechanisms beyond COX inhibition are still under investigation.[9]

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins Prostaglandins COX-1 (Constitutive)->Prostaglandins Physiological Functions COX-2 (Inducible)->Prostaglandins Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Arylpropionic Acid\nDerivatives Arylpropionic Acid Derivatives Arylpropionic Acid\nDerivatives->COX-1 (Constitutive) Arylpropionic Acid\nDerivatives->COX-2 (Inducible)

Simplified signaling pathway of COX inhibition by arylpropionic acid derivatives.

References

Benchmarking the performance of 3-(4-Aminomethyl-phenyl)-propionic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, the development of novel Proteolysis Targeting Chimeras (PROTACs) presents both exciting opportunities and significant evaluation challenges. While direct performance data for PROTACs based on the specific moiety, 3-(4-Aminomethyl-phenyl)-propionic acid, is not available in peer-reviewed literature, this guide provides a comprehensive framework for benchmarking a hypothetical novel PROTAC based on this or any other new chemical entity.

This guide uses the well-studied area of BRD4-targeting PROTACs as an illustrative example to detail the necessary experiments, data presentation, and workflows required for a rigorous performance comparison.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Novel PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Ub_POI Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin Ub Transfer Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Performance Data

The primary goal of benchmarking is to quantify the efficacy and potency of a novel PROTAC against established alternatives. Key metrics include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Below is a template table comparing a hypothetical "Novel PROTAC-X" against the well-characterized BRD4 degraders, MZ1 (VHL-based) and dBET1 (CRBN-based).

Table 1: Comparative Performance Metrics for BRD4 Degraders

CompoundE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Viability IC50 (nM)
Novel PROTAC-X User DefinedBRD4HeLaTBDTBDTBD
MZ1 VHLBRD4HeLa~25>90~200
dBET1 CRBNBRD4HeLa~10>95~150

Data for MZ1 and dBET1 are representative values from published literature. TBD: To Be Determined through experimentation.

Key Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. The following are standard protocols for determining the key performance metrics of a novel PROTAC.

This method quantifies the reduction in the target protein levels following PROTAC treatment.

  • Cell Culture and Seeding: Culture a relevant human cell line (e.g., HeLa or a cancer cell line where the target is prevalent) in appropriate media. Seed cells in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.

  • Compound Treatment: Prepare serial dilutions of the novel PROTAC and reference compounds (e.g., MZ1, dBET1) in culture media. Treat the cells for a fixed duration, typically 18-24 hours, to allow for protein turnover.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Seed Cells (e.g., HeLa) B 2. Treat with PROTAC (Serial Dilutions) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Membrane Transfer C->D E 5. Antibody Probing (Target & Loading Control) D->E F 6. Imaging & Densitometry E->F G 7. Plot Data & Calculate DC50/Dmax F->G

Figure 2: Experimental workflow for DC50 and Dmax determination.

This assay assesses the cytotoxic effect of the PROTAC on the cells.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at an appropriate density for a 72-hour incubation period.

  • Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.

Logical Framework for Benchmarking

A systematic approach is crucial for a comprehensive comparison. The logical flow involves progressing from initial degradation assessment to broader cellular and selectivity profiling.

Benchmarking_Logic Start Synthesize Novel PROTAC Degradation Assess Degradation (DC50, Dmax) vs. Controls Start->Degradation Kinetics Determine Degradation Kinetics (t1/2) Degradation->Kinetics Viability Measure Cellular Viability (IC50) Degradation->Viability Washout Perform Washout Experiment Kinetics->Washout Selectivity Profile Selectivity (Proteomics) Washout->Selectivity Viability->Selectivity Conclusion Conclude on Performance & Therapeutic Potential Selectivity->Conclusion

Figure 3: Logical flow for comparative PROTAC benchmarking.

By following this methodological framework, researchers can generate the robust, comparative data necessary to evaluate the potential of novel PROTACs and make informed decisions for the advancement of targeted protein degradation therapies.

References

Comparative study of the pharmacokinetics of different 3-(4-Aminomethyl-phenyl)-propionic acid prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Gabapentin enacarbil was designed as a prodrug to overcome the pharmacokinetic limitations of its parent drug, gabapentin.[3][4] Gabapentin exhibits saturable absorption, which leads to unpredictable and non-proportional increases in drug concentration with higher doses.[3][5] Gabapentin enacarbil, however, is absorbed differently, utilizing high-capacity nutrient transporters in the intestine, which results in more predictable and dose-proportional absorption of gabapentin.[1][3][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of gabapentin and its prodrug, gabapentin enacarbil, providing a clear comparison of their performance.

ParameterGabapentin (Immediate Release)Gabapentin Enacarbil (Extended Release)Key Advantages of Prodrug
Bioavailability 30-60% (Dose-dependent & Saturable)~68% or higher (Dose-proportional)Higher and more predictable bioavailability[5][7]
Absorption Mechanism Saturable LAT TransportersHigh-capacity Nutrient Transporters (MCT-1)[3][6]Overcomes saturable absorption of the parent drug[3]
Time to Peak Plasma Conc. (Tmax) ~3 hours7-9 hoursSustained release and stable plasma levels[5][8]
Dosing Frequency Typically 3 times dailyOnce or twice dailyImproved patient convenience and compliance[9]
Metabolism Not appreciably metabolizedRapidly hydrolyzed to gabapentin post-absorptionActive drug is released after absorption[3][6]
Elimination Half-life (of gabapentin) 5 to 7 hours~6 hours (for gabapentin)Similar elimination profile once converted[6][8]
Food Effect Absorption enhanced by high-fat mealsNot significantly affectedMore consistent absorption regardless of meals

Experimental Protocols

The data presented above are derived from clinical studies employing standardized pharmacokinetic methodologies. A typical experimental design is outlined below.

Study Design: A common approach is a randomized, open-label, crossover study in healthy adult subjects.[9][10]

Methodology:

  • Subject Enrollment: Healthy adult volunteers are screened for inclusion criteria.

  • Dosing Regimen: Subjects receive single or multiple doses of either immediate-release gabapentin or gabapentin enacarbil. For steady-state analysis, subjects may receive escalating doses over several days followed by a fixed-dose treatment period.[9]

  • Blood Sampling: Plasma samples are collected at predetermined time points before and after drug administration (e.g., at baseline, and then at regular intervals for up to 24 or 48 hours post-dose).[8][9]

  • Bioanalytical Method: Plasma concentrations of gabapentin are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Visualizations

.dot

Prodrug_Conversion cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Site (CNS) Prodrug Gabapentin Enacarbil (Prodrug) ActiveDrug Gabapentin (Active Drug) Prodrug->ActiveDrug Hydrolysis by Esterases Effect Therapeutic Effect ActiveDrug->Effect Binds to α2-δ subunit of Voltage-Gated Ca2+ Channels

Caption: Conversion of the prodrug to its active form.

.dot

PK_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis cluster_results Results Dosing Drug Administration (e.g., Gabapentin Enacarbil) Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Parameters Calculate PK Parameters (Cmax, Tmax, AUC) PK_Modeling->Parameters

Caption: A typical experimental workflow for a pharmacokinetic study.

.dot

Mechanism_of_Action Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Gabapentin->VGCC Binds to CalciumInflux Calcium Influx VGCC->CalciumInflux Modulates NeurotransmitterRelease Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) CalciumInflux->NeurotransmitterRelease Triggers NeuronalExcitability Reduced Neuronal Excitability NeurotransmitterRelease->NeuronalExcitability Leads to

References

Safety Operating Guide

Proper Disposal of 3-(4-Aminomethyl-phenyl)-propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(4-Aminomethyl-phenyl)-propionic acid as hazardous waste and dispose of it through an approved waste disposal program. The following guide provides detailed procedures for the safe handling and disposal of this compound, based on general laboratory safety protocols and data from structurally similar chemicals.

Researchers and drug development professionals must handle chemical waste with the utmost care to ensure personal safety and environmental protection. This document outlines the necessary steps for the proper disposal of this compound, emphasizing safe laboratory practices.

Hazard Assessment of Structurally Similar Compounds

While a specific Safety Data Sheet (SDS) for this compound was not identified, an analysis of related compounds indicates that it should be handled as an irritant. The following table summarizes the hazard classifications for similar chemicals, suggesting that skin, eye, and respiratory irritation are potential risks.

Compound NameCAS NumberHazard Statements
3-(p-Aminophenyl)propionic acid2393-17-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
3-(4-SULFAMOYL-PHENYL)-PROPIONIC ACID90610-69-8Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
2-(4-Hydroxyphenyl)propionic acid938-96-5Causes serious eye irritation, May cause respiratory irritation.[3]
Benzo-1,3-dioxole-5-propionic acid2815-95-4Causes skin irritation.[4]
Propionic acid79-09-4Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation.[5][6][7][8]

Step-by-Step Disposal Protocol

The primary rule is to never dispose of this chemical down the sink or in regular trash. All chemical waste must be collected and disposed of through your institution's designated hazardous waste management program.[9][10]

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2][4][11]

  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste.[10][12] The container should be clearly labeled with the full chemical name and any known hazard symbols.[13]

    • Keep the waste container tightly closed except when adding waste.[5][9][12]

    • Store the waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[10][12]

  • Waste Segregation: Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[5][13] Incompatible chemicals can react dangerously.[13]

  • Requesting Pickup: Once the waste container is full, or if it has been in storage for an extended period (e.g., up to 12 months), contact your institution's EHS or hazardous waste office to request a pickup.[9][10][12]

  • Empty Container Disposal:

    • If the original chemical container is empty, it must be properly decontaminated before being discarded.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected as hazardous waste.[9]

    • After rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[9]

Experimental Protocol: Neutralization of Acidic or Basic Waste

Should your experimental protocol involving this compound result in an aqueous waste stream that is acidic or basic, neutralization may be an option only if permitted by your local regulations and institutional policies.

Objective: To adjust the pH of an aqueous waste solution to a neutral range (typically between 5.5 and 10.5) before collection as hazardous waste.[14]

Materials:

  • Aqueous waste containing the chemical

  • Acid or base for neutralization (e.g., dilute hydrochloric acid or sodium hydroxide)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Place the waste container in a secondary containment vessel within a fume hood.

  • Begin stirring the solution gently.

  • Slowly add small amounts of the neutralizing agent while monitoring the pH.

  • Continue adding the neutralizer until the pH is within the acceptable range for your facility.

  • Once neutralized, cap the container and label it appropriately for hazardous waste collection.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

G start Start: Chemical Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste hazardous? consult_sds->is_hazardous non_hazardous Follow local regulations for non-hazardous waste (e.g., drain/trash disposal) is_hazardous->non_hazardous No hazardous_waste Collect in a labeled, compatible container is_hazardous->hazardous_waste Yes end End: Proper Disposal non_hazardous->end store_waste Store in Satellite Accumulation Area hazardous_waste->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS) store_waste->request_pickup request_pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

Disclaimer: This information is intended as a guide and is based on general best practices. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

References

Essential Safety and Operational Guidance for Handling 3-(4-Aminomethyl-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the safe handling of chemical compounds is of utmost importance. This document provides critical safety and logistical information for 3-(4-Aminomethyl-phenyl)-propionic acid, covering personal protective equipment (PPE), operational procedures for handling, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

A thorough risk assessment is essential before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side shields or gogglesConforming to NIOSH (US) or EN 166 (EU) standards is recommended.[1]
Hand Protection Chemical-resistant glovesSuitable protective gloves, such as nitrile rubber, satisfying EU Directive 89/686/EEC and the standard EN374.[1]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[2]
Respiratory Protection NIOSH-approved respiratorRecommended for use in areas with inadequate ventilation or when handling the substance in powdered form to avoid dust inhalation.[1][3]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the compound's integrity and ensuring the safety of laboratory personnel.

Engineering Controls:

  • It is recommended to work in a well-ventilated area.

  • The use of a chemical fume hood is advised, particularly when working with large quantities or if there is a risk of dust or aerosol formation.

  • Ensure that safety showers and eyewash stations are easily accessible.[1]

Handling Procedures:

  • Ensure all required PPE is worn correctly before handling the substance.

  • Avoid all direct contact with skin, eyes, and clothing.[4][5][6]

  • Do not inhale dust or vapors.[4][6]

  • After handling, wash hands and any exposed skin thoroughly.[1][4][6]

  • Keep the container tightly closed when not in use.[5][6]

Storage:

  • Store the compound in a cool, dry, and well-ventilated location.[1][5]

  • Keep the container tightly sealed to prevent contamination and degradation.

Disposal Plan

This compound and its container must be disposed of as hazardous waste. It is imperative to follow all local, state, and federal regulations concerning chemical waste disposal.

Disposal Steps:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Do not dispose of the chemical down the drain or mix it with general laboratory trash.

  • Arrange for a licensed hazardous waste disposal company to collect the waste.[1][6]

Workflow for Safe Handling

The diagram below illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation - Conduct Risk Assessment - Put on Required PPE B Handling - Use in a well-ventilated area - Avoid contact and inhalation A->B Proceed to handle C Temporary Storage - Keep container tightly closed - Store in a cool, dry place B->C If not all is used D Cleanup - Decontaminate work area - Wash hands thoroughly B->D After handling is complete C->B Retrieve for further use E Waste Disposal - Collect in a labeled container - Arrange for hazardous waste pickup D->E Segregate waste

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.